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  • Product: (E)-N-benzyl-2-phenylethene-1-sulfonamide
  • CAS: 1980869-07-5

Core Science & Biosynthesis

Foundational

Chemical Classification and Mechanistic Profiling of (E)-N-Benzyl-2-phenylethene-1-sulfonamide: A Technical Whitepaper

Executive Summary (E)-N-benzyl-2-phenylethene-1-sulfonamide (CAS: 13719-49-8) is a highly functionalized synthetic organic molecule that occupies a critical space in modern medicinal chemistry and drug discovery[1]. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-N-benzyl-2-phenylethene-1-sulfonamide (CAS: 13719-49-8) is a highly functionalized synthetic organic molecule that occupies a critical space in modern medicinal chemistry and drug discovery[1]. Characterized by its unique combination of an


-unsaturated sulfonyl group and an N-benzyl substitution, this compound serves as a versatile scaffold for the development of targeted therapeutics. This whitepaper provides an in-depth analysis of its chemical classification, structural rationale, polypharmacological mechanisms, and validated synthetic protocols, designed to equip drug development professionals with actionable, field-proven insights.

Chemical Classification & Structural Rationale

From a taxonomic standpoint, (E)-N-benzyl-2-phenylethene-1-sulfonamide belongs to the styrenesulfonamide (or alkenylsulfonamide) class of compounds. Its architecture can be deconstructed into three critical pharmacophoric domains, each contributing to its physicochemical and biological profile:

  • The Sulfonamide Core (-SO₂NH-): The primary functional group. Sulfonamides are classic bioisosteres for carboxylic acids and transition states in peptide hydrolysis. They are universally recognized for their ability to chelate the active-site zinc ion (Zn²⁺) in metalloenzymes such as Carbonic Anhydrase (CA)[2].

  • The (E)-2-Phenylethene (Styrene) Moiety: The presence of the trans-double bond (E-geometry) is not merely a structural feature; it is a mechanistic necessity. The trans configuration ensures strict coplanarity between the phenyl ring and the alkene, maximizing

    
    -conjugation. Furthermore, the strongly electron-withdrawing sulfonyl group polarizes the double bond, rendering the 
    
    
    
    -carbon highly electrophilic. This transforms the molecule into a Michael acceptor , capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins[3].
  • The N-Benzyl Substitution: The addition of the benzyl group at the sulfonamide nitrogen significantly enhances the molecule's lipophilicity (LogP). Causally, this bulky, aromatic appendage allows the molecule to anchor deeply into lipophilic binding pockets, enhancing target selectivity (e.g., specific CA isoforms) and improving cellular permeability compared to primary sulfonamides.

Mechanistic Profiling & Biological Relevance

Styrenesulfonamide derivatives are inherently polypharmacological. Their unique structural topology allows them to interact with multiple biological targets simultaneously, making them highly valuable in oncology and antimicrobial research[4].

  • Antitubulin Activity & Cell Cycle Arrest: N-aryl-2-arylethenesulfonamides have been identified as potent small-molecule antitubulin agents. They disrupt microtubule dynamics by binding to tubulin dimers, preventing mitotic spindle assembly. This structural interference arrests the cell cycle at the G2/M phase, ultimately triggering apoptotic cell death in multidrug-resistant cancer phenotypes[3].

  • Carbonic Anhydrase (CA) Inhibition: The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the CA active site. The N-benzyl group occupies the hydrophobic half of the active site cleft, providing a steric fit that can be optimized for tumor-associated isoforms like CA IX, which is overexpressed in hypoxic tumors[2].

Pathway Compound (E)-N-benzyl-2-phenylethene-1-sulfonamide Target1 Carbonic Anhydrase (CA) Compound->Target1 Sulfonamide Binding Target2 Tubulin Dimers Compound->Target2 Hydrophobic Interaction Target3 Nucleophilic Residues (Michael Addition) Compound->Target3 Ethene Conjugation Effect1 Zinc Ion Chelation (Enzyme Inhibition) Target1->Effect1 Effect2 Microtubule Disruption (G2/M Arrest) Target2->Effect2 Effect3 Covalent Modification (Target Inactivation) Target3->Effect3 Apoptosis Apoptotic Cell Death Effect1->Apoptosis Effect2->Apoptosis Effect3->Apoptosis

Figure 1: Polypharmacological signaling and mechanistic pathways of styrenesulfonamides.

Quantitative Data & Physicochemical Profile

To facilitate rational drug design, the fundamental properties of (E)-N-benzyl-2-phenylethene-1-sulfonamide are summarized below. These parameters dictate the compound's pharmacokinetic (PK) behavior and formulation requirements.

Property / ParameterValue / DescriptionMechanistic Rationale & Impact
Molecular Formula C₁₅H₁₅NO₂SDefines the fundamental atomic composition and mass (273.35 g/mol ).
Stereochemistry (E)-isomer (Trans)Essential for

-conjugation; prevents steric clash between the phenyl and sulfonyl groups, ensuring optimal receptor fit.
Electrophilicity Moderate Michael AcceptorThe -SO₂- group withdraws electron density from the alkene, enabling targeted covalent inhibition of cysteine-rich proteins.
Hydrogen Bonding 1 Donor (NH), 2 Acceptors (O)Facilitates critical interactions within the active sites of metalloenzymes (e.g., Zn²⁺ coordination in CA).
Lipophilicity (LogP) High (due to dual aromatic rings)Enhances passive diffusion across lipid bilayers, crucial for intracellular targets like tubulin, but requires co-solvents for in vitro assays.

Experimental Protocols: Synthesis and Validation

The synthesis of (E)-N-benzyl-2-phenylethene-1-sulfonamide requires strict control over reaction conditions to preserve the alkene geometry and prevent unwanted polymerization. The following protocol outlines a self-validating, two-step synthetic workflow[4].

Step 1: Synthesis of (E)-2-Phenylethenesulfonyl Chloride

Causality Check: Chlorosulfonation of styrene must be performed at low temperatures. Styrene is highly prone to cationic polymerization; maintaining 0°C suppresses radical/cationic chain reactions and minimizes the formation of bis-sulfonyl byproducts.

  • Preparation: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reaction: Dissolve styrene (1.0 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice-salt bath.

  • Addition: Add chlorosulfonic acid (1.2 eq) dropwise over 30 minutes. Note: The slow addition controls the exothermic nature of the reaction.

  • Workup: After stirring for 1 hour at 0°C, carefully quench the reaction by pouring it over crushed ice. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate sulfonyl chloride.

Step 2: Sulfonamidation with Benzylamine

Causality Check: Triethylamine (TEA) is utilized as an acid scavenger. The reaction between the sulfonyl chloride and benzylamine generates HCl. Without TEA, the HCl would protonate the unreacted benzylamine, rendering it non-nucleophilic and stalling the reaction.

  • Preparation: Dissolve the crude (E)-2-phenylethenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0°C.

  • Reagent Addition: Add benzylamine (1.1 eq) followed immediately by dropwise addition of Triethylamine (TEA, 1.5 eq).

  • Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 3:1).

  • Purification: Wash the organic mixture sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and evaporate the solvent. Recrystallize the crude product from hot ethanol to obtain pure (E)-N-benzyl-2-phenylethene-1-sulfonamide.

  • Validation: Perform ¹H NMR analysis. Critical Quality Attribute: Look for the alkene protons (

    
     6.8 - 7.5 ppm). A coupling constant (
    
    
    
    ) of 15–16 Hz mathematically validates the (E)-stereochemistry. A smaller
    
    
    value (~10 Hz) would indicate a failed stereocontrol resulting in the (Z)-isomer.

Synthesis Styrene Styrene (Starting Material) Reagent1 Chlorosulfonic Acid (0°C, 30 min) Styrene->Reagent1 Intermediate (E)-2-phenylethenesulfonyl chloride (Electrophilic Intermediate) Reagent1->Intermediate Chlorosulfonation Reagent2 Benzylamine, TEA, DCM (Room Temp, 4-6h) Intermediate->Reagent2 Product (E)-N-benzyl-2-phenylethene-1-sulfonamide (Target Compound) Reagent2->Product Nucleophilic Amination

Figure 2: Two-step synthetic workflow for (E)-N-benzyl-2-phenylethene-1-sulfonamide.

Conclusion

(E)-N-benzyl-2-phenylethene-1-sulfonamide represents a sophisticated intersection of structural geometry and electronic tuning. By leveraging its (E)-alkene configuration for Michael addition and its sulfonamide core for metalloenzyme chelation, researchers can utilize this scaffold to develop next-generation targeted covalent inhibitors and potent antiproliferative agents. Strict adherence to stereocontrolled synthetic protocols and robust NMR validation is paramount to translating this molecule from benchtop synthesis to biological screening.

References

  • Solvent-Free Synthesis and Antibacterial Evaluation of Novel Coumarin Sulfonamides.ResearchGate.
  • (E)-N-Benzyl-2-phenyl-1-ethenesulfonamide Safety Data Sheet.AK Scientific, Inc.
  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part A: Two-Component Sulfonamide Hybrids.Current Medicinal Chemistry / OUCI.
  • 2-(4-Chlorophenyl)ethenesulfonamide | RUO.Benchchem.

Sources

Exploratory

Targeted Covalent Modulation: The Anticancer Potential of Vinyl Sulfonamide Analogs

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) has revitalized interest in electrophilic warheads capable of engaging non-catalytic cysteine residues. Among these, vinyl sulfonamide analogs repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has revitalized interest in electrophilic warheads capable of engaging non-catalytic cysteine residues. Among these, vinyl sulfonamide analogs represent a distinct class of "tunable" Michael acceptors. Unlike their highly reactive vinyl sulfone counterparts, vinyl sulfonamides offer a unique balance of electrophilicity and metabolic stability, allowing for precise targeting of oncogenic proteins including Deubiquitinases (DUBs), Tubulin, and the Nrf2/KEAP1 axis. This guide dissects the chemical biology, mechanistic pathways, and validation protocols necessary for developing vinyl sulfonamide-based anticancer therapeutics.

Part 1: Chemical Biology of the Warhead

The "Goldilocks" Electrophile

The core mechanism of vinyl sulfonamide analogs is the Michael addition reaction. The vinyl group, activated by the electron-withdrawing sulfonyl moiety, acts as a soft electrophile that reacts preferentially with "soft" nucleophiles—primarily the thiolate anion (


) of cysteine residues.

Structural Advantage: While vinyl sulfones (


) are often indiscriminately reactive (pan-assay interference), vinyl sulfonamides (

) allow for modulation via the nitrogen substituent.
  • Electronic Tuning: The electronic character of the amine (

    
    ) modulates the electron density of the sulfonyl group, thereby fine-tuning the reactivity of the vinyl beta-carbon.
    
  • Solubility & Recognition: The sulfonamide nitrogen provides a hydrogen bond donor/acceptor site, enhancing solubility and facilitating specific non-covalent interactions within the binding pocket before the covalent bond forms.

Mechanism of Covalent Ligation

The reaction proceeds via the attack of a specific cysteine thiolate on the


-carbon of the vinyl sulfonamide, resulting in a stable thioether adduct.

MichaelAddition Cys Cysteine Thiolate (Protein-S⁻) Transition Transition State (Anionic Intermediate) Cys->Transition Nucleophilic Attack on β-Carbon Warhead Vinyl Sulfonamide (R-SO₂-CH=CH₂) Warhead->Transition Adduct Stable Thioether Adduct (Irreversible Inhibition) Transition->Adduct Protonation & Rehybridization

Figure 1: Mechanism of Michael addition between a protein cysteine residue and a vinyl sulfonamide warhead.

Part 2: Key Anticancer Mechanisms

Vinyl sulfonamides exert anticancer effects through three primary mechanisms, often dictated by the scaffold attached to the warhead.

Disruption of Proteostasis (DUB Inhibition)

The Ubiquitin-Proteasome System (UPS) is a critical target in cancer. Deubiquitinases (DUBs) like USP14 and UCH-L5 remove ubiquitin chains, rescuing proteins from degradation.

  • Mechanism: Vinyl sulfonamide probes (e.g., derivatives of Ub-VS) covalently bind the active site cysteine of DUBs.

  • Outcome: Inhibition prevents ubiquitin recycling, leading to the accumulation of polyubiquitinated proteins. This triggers Proteotoxic Stress and the Unfolded Protein Response (UPR) , ultimately forcing the cancer cell into apoptosis.

Mitotic Catastrophe (Tubulin Targeting)

Certain vinyl sulfonamide analogs bind to the colchicine-binding site of


-tubulin.
  • Mechanism: The sulfonamide moiety mimics the B-ring of colchicine, while the vinyl group may form a covalent bond with Cys239 or Cys354 (depending on the specific analog and proximity).

  • Outcome: This inhibits microtubule polymerization, arresting cells in the G2/M phase.[1][2][3] Prolonged arrest leads to mitotic catastrophe , a form of cell death distinct from classical apoptosis and effective against multi-drug resistant (MDR) tumors.

Modulation of Oxidative Stress (Nrf2/KEAP1)

The Nrf2 pathway protects cells from oxidative stress but is often hijacked by cancer cells to resist chemotherapy.

  • Mechanism: Vinyl sulfonamides can target reactive cysteines (e.g., Cys151) on KEAP1 , the repressor of Nrf2.

  • Dual Role:

    • Chemoprevention: Low-dose activation protects healthy cells.

    • Therapeutic Window: In cancer, high-dose covalent modification can lock KEAP1, but excessive Nrf2 activation can promote resistance. Note: Recent SAR studies suggest vinyl sulfonates may be more potent Nrf2 activators than sulfonamides, but sulfonamides offer better drug-like properties.

Part 3: Experimental Validation Protocols

To validate the mechanism of a novel vinyl sulfonamide analog, the following protocols are essential.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To prove target engagement and selectivity.

  • Lysate Preparation: Harvest cancer cells (e.g., HeLa, A549) and lyse in mild buffer (PBS, 0.1% NP-40).

  • Probe Incubation: Treat lysates with the vinyl sulfonamide analog (Test Compound) at varying concentrations (0.1 - 10 µM) for 1 hour at 37°C.

  • Competition: Add a broad-spectrum cysteine-reactive probe (e.g., IA-Rhodamine or a biotinylated vinyl sulfone probe like HA-Ub-VS for DUBs) for 30 minutes.

  • Analysis:

    • Separate proteins via SDS-PAGE.

    • Detect fluorescence (Rhodamine) or perform Western Blot (Streptavidin/Anti-HA).

    • Result: Disappearance of the band corresponding to the target protein indicates the Test Compound has covalently occupied the active site, preventing probe binding.

Protocol: Tubulin Polymerization Assay

Purpose: To confirm direct inhibition of microtubule assembly.

  • Reagent Setup: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) with 1 mM GTP.

  • Treatment: Add Test Compound (1–10 µM), Vehicle (DMSO), and Positive Control (Colchicine, 5 µM) to a 96-well plate.

  • Initiation: Add Tubulin solution to wells at 4°C, then immediately transfer to a spectrophotometer pre-warmed to 37°C.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Output: Plot Absorbance vs. Time. A reduction in the Vmax (slope) and final plateau compared to vehicle confirms polymerization inhibition.

Part 4: Signaling Pathway Visualization

The following diagram illustrates the downstream consequences of DUB inhibition by vinyl sulfonamides, leading to apoptosis.

DUB_Inhibition VS Vinyl Sulfonamide Analog DUB Deubiquitinase (e.g., USP14/UCH-L5) VS->DUB Targeting Complex Covalent Enzyme-Inhibitor Complex DUB->Complex Michael Addition (Cys Active Site) PolyUb Accumulation of Poly-Ub Proteins Complex->PolyUb Blocks Ub Recycling Stress Proteotoxic Stress (ER Stress) PolyUb->Stress UPR Unfolded Protein Response (UPR) Stress->UPR IRE1/PERK Activation Apoptosis Apoptosis (Cell Death) UPR->Apoptosis Terminal UPR (CHOP induction)

Figure 2: Signaling cascade triggered by vinyl sulfonamide-mediated inhibition of Deubiquitinases.

Part 5: Summary of Structure-Activity Relationships (SAR)

FeatureEffect on MechanismOptimization Strategy
Vinyl Group (

-carbon)
Essential for covalent binding.Substitution with Fluorine (FVS) can tune reactivity and metabolic stability [1].
Sulfonamide Nitrogen Modulates electrophilicity; Solubility.Alkyl substitutions increase lipophilicity; Aryl groups can introduce pi-stacking interactions.
Aryl Backbone Determines non-covalent binding affinity.Mimicry of natural substrates (e.g., peptide backbone for proteases, biaryl for tubulin).
Leaving Group Potential N/A (Addition reaction, not substitution).Unlike sulfonyl fluorides, vinyl sulfonamides do not release a leaving group, reducing toxicity.

References

  • Beta-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. Link

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploration of Drug Science. Link

  • Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory activities. European Journal of Medicinal Chemistry. Link

  • Ubiquitin Vinyl Sulfone (Ub-VS) - Probe for DUB Activity. UBPBio Technical Data. Link

  • Antiviral Activity of a Small Molecule Deubiquitinase Inhibitor Occurs via Induction of the Unfolded Protein Response. PLoS Pathogens. Link

Sources

Foundational

(E)-N-benzyl-2-phenylethene-1-sulfonamide as a Michael Acceptor: Mechanistic Insights and Applications in Targeted Covalent Inhibition

Executive Summary The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamide-based warheads. However, the need to target less nucleophilic residues and overcome resistance mutation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamide-based warheads. However, the need to target less nucleophilic residues and overcome resistance mutations has driven the exploration of alternative electrophiles. (E)-N-benzyl-2-phenylethene-1-sulfonamide (CAS 13719-49-8) serves as a prototypical vinyl sulfonamide—a highly efficient, tunable Michael acceptor. This whitepaper details the mechanistic causality of its reactivity, provides self-validating protocols for its synthesis and kinetic profiling, and outlines its applications in modern drug discovery and complex organic synthesis.

Mechanistic Principles of the Vinyl Sulfonamide Warhead

The core utility of (E)-N-benzyl-2-phenylethene-1-sulfonamide lies in its ability to undergo a Michael addition with biological nucleophiles, predominantly the thiolate side chains of cysteine residues.

The causality behind its heightened reactivity compared to traditional acrylamides stems from the electronic properties of the sulfonyl group (-SO₂-). The sulfonyl moiety exerts a profound electron-withdrawing effect through both inductive and resonance mechanisms, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated alkene (1[1]). This polarization makes the β-carbon highly electrophilic. When a nucleophile approaches, it attacks this β-carbon, forming an enolate-like intermediate that is rapidly protonated to yield a stable, irreversible covalent adduct.

G N1 Nucleophile (e.g., Cys-SH) N3 Pre-covalent Encounter Complex N1->N3 N2 Vinyl Sulfonamide (Michael Acceptor) N2->N3 N4 Nucleophilic Attack at β-carbon N3->N4 Proximity & Orientation N5 Enolate-like Intermediate N4->N5 C-S Bond Formation N6 Protonation & Covalent Adduct N5->N6 Rapid Proton Transfer

Mechanistic pathway of cysteine Michael addition to a vinyl sulfonamide.

Kinetic Benchmarking & Reactivity Profiling

To rationally design TCIs, the intrinsic reactivity of the warhead must be precisely tuned to avoid off-target toxicity (often associated with highly reactive electrophiles) while maintaining target engagement. Reactivity is standardly quantified by measuring the half-life (


) of the electrophile in the presence of Glutathione (GSH).

Data demonstrates that vinyl sulfonamides are significantly more reactive than their acrylamide counterparts, bridging the gap between weakly reactive amides and highly reactive halomethyl ketones (2[2]).

Table 1: Kinetic Benchmarking of Covalent Warheads with GSH

Warhead ClassRepresentative MotifGSH Half-Life (

)
Relative Electrophilicity
Acrylamide 4-acryloylmorpholine~14,091 s (235 min)Low (Requires strict proximity)
Vinyl Sulfonimidamide Morpholine derivative~576 s (10 min)Moderate (Tunable via imide)
Vinyl Sulfonamide (E)-N-benzyl-2-phenylethene-1-sulfonamide~238 s (4 min)High (Broad cysteine reactivity)

Note: The rapid 4-minute half-life of vinyl sulfonamides makes them ideal for targeting sterically hindered or less nucleophilic residues where acrylamides fail to achieve covalent bond formation (3[3]).

Experimental Methodologies

As a Senior Application Scientist, ensuring reproducibility requires protocols that are self-validating and mechanistically sound. Below are the standard operating procedures for synthesizing the compound and validating its reactivity.

Protocol A: Synthesis of (E)-N-benzyl-2-phenylethene-1-sulfonamide

This nucleophilic substitution reaction relies on the attack of a primary amine on a sulfonyl chloride.

  • Reagent Preparation: Dissolve 1.0 equivalent of (E)-2-phenylethene-1-sulfonyl chloride in anhydrous dichloromethane (DCM). Causality: DCM is an aprotic solvent that readily dissolves the sulfonyl chloride without competing as a nucleophile.

  • Base Addition: Add 2.0 equivalents of N-benzylamine dropwise at 0°C. Causality: The second equivalent of amine (or an auxiliary base like triethylamine) is strictly required to neutralize the HCl byproduct. Failing to neutralize HCl will protonate the N-benzylamine, rendering it non-nucleophilic and stalling the reaction (4[4]).

  • Propagation & Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography to yield the pure sulfonamide.

Protocol B: Glutathione (GSH) Reactivity Assay (Kinetic Profiling)

To evaluate the Michael acceptor's viability as a covalent warhead, its reaction rate with GSH is measured under pseudo-first-order conditions.

  • Buffer Preparation: Prepare a 70 mM phosphate buffer at pH 7.4. Causality: pH 7.4 mimics physiological conditions and ensures a consistent, small fraction of the GSH thiol (pKa ~8.3) exists as the highly reactive thiolate anion (S⁻).

  • Reaction Initiation: Mix a 10 mM solution of GSH with a 1 mM solution of the vinyl sulfonamide (using up to 30% MeCN/DMSO to ensure solubility). Causality: The 10-fold molar excess of GSH ensures the concentration of the nucleophile remains effectively constant, simplifying the kinetic model to pseudo-first-order, where the rate depends solely on the decay of the electrophile.

  • Sampling & Quenching: At defined time intervals (e.g., 0, 1, 2, 5, 10, 30 mins), remove an aliquot and quench it into 1% formic acid. Causality: The sudden drop in pH protonates the GSH thiolate, instantly arresting the Michael addition.

  • Quantification: Analyze the quenched samples via LC-MS, tracking the disappearance of the parent electrophile peak to calculate

    
    .
    

G S1 Prepare 1 mM Electrophile Stock S3 Mix Reagents (Incubate at 37°C) S1->S3 S2 Prepare 10 mM GSH in Buffer (pH 7.4) S2->S3 S4 Quench Aliquots at Time Points S3->S4 Time-course sampling S5 LC-MS or NMR Quantification S4->S5 Arrests reaction via pH drop S6 Calculate Pseudo-1st Order Half-Life S5->S6 Kinetic data fitting

Step-by-step workflow for evaluating electrophile reactivity via GSH assay.

Applications in Drug Development & Synthesis

Targeted Covalent Inhibitors (TCIs)

While acrylamides are the warhead of choice in blockbuster drugs like ibrutinib and afatinib (5[5]), vinyl sulfonamides are gaining traction for targets where acrylamides lack sufficient reactivity. Furthermore, vinyl sulfonamides have demonstrated a unique selectivity profile, occasionally showing a higher propensity to target Lysine residues over Cysteine when compared to acrylamide electrophiles, opening new avenues for targeting non-catalytic lysines in kinases (e.g., CDK2) (1[1]).

Advanced Organic Synthesis

Beyond pharmacology, (E)-N-benzyl-2-phenylethene-1-sulfonamide is a highly valued synthetic intermediate. Its polarized double bond makes it an excellent participant in domino Knöevenagel-hetero-Diels–Alder reactions. This allows chemists to construct complex, highly substituted heterocyclic scaffolds—such as pyranofused-δ-sultam-annulated coumarins—in a single, atom-economical step, which is highly prized in the generation of novel screening libraries (4[4]).

References

  • ChemJam, "Vinyl sulfonimidamides as a new cysteine reactive electrophile".
  • Benchchem, "(E)-N-benzyl-2-phenylethene-1-sulfonamide | 1980869-07-5".
  • PMC (National Institutes of Health), "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development".
  • Enamine, "Vinyl Sulfones".
  • PMC (National Institutes of Health), "Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads".

Sources

Exploratory

The Styryl Sulfonamide Story: From Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Significance In the vast landscape of medicinal chemistry, certain molecular frameworks consistently...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Significance

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The styryl sulfonamide scaffold, characterized by a sulfonamide moiety linked to a styryl (vinylbenzene) system, is a prime example of such a versatile pharmacophore. Initially explored as derivatives of the groundbreaking sulfa drugs, these compounds have since carved their own niche, evolving from broad-spectrum agents to highly specific modulators of complex cellular pathways. This guide provides a comprehensive overview of the history, discovery, and development of bioactive styryl sulfonamides, offering insights into their chemical synthesis, mechanisms of action, and therapeutic potential.

A Historical Perspective: The Dawn of the Sulfa Era and Beyond

The story of styryl sulfonamides is intrinsically linked to the monumental discovery of sulfonamide antibacterial agents. In the 1930s, Gerhard Domagk's Nobel Prize-winning work revealed that the dye Prontosil, a sulfonamide derivative, could effectively combat bacterial infections.[1] This breakthrough ushered in the era of chemotherapy and sparked a massive synthetic effort to create more potent and less toxic derivatives.[2][3][4][5][6] French researchers soon discovered that the active component of Prontosil was its metabolite, sulfanilamide.[1] This finding established the foundational structure-activity relationships (SAR): the free para-amino group was crucial for antibacterial activity.[2]

Early investigations primarily focused on modifications of the sulfonamide nitrogen, leading to the development of numerous sulfa drugs. The styryl moiety was not an initial focus. However, as the pharmacological applications of sulfonamides expanded beyond antibacterial action to diuretics, hypoglycemic agents, and anti-inflammatory drugs, the exploration of more diverse substitutions on the aniline ring began.[2][3][7][8] This diversification paved the way for the eventual synthesis and biological evaluation of styryl sulfonamides, marking a departure from the strict structural requirements of early antibacterial agents.

Medicinal Chemistry Evolution: Decoding Structure-Activity Relationships (SAR)

The transition of sulfonamides from antibacterial agents to drugs with a wide range of biological activities underscored the scaffold's versatility.[3][4][9][10] For styryl sulfonamides, SAR studies have been crucial in optimizing their activity against various targets, particularly in the realm of oncology.

Key SAR insights include:

  • The Sulfonamide Moiety: This group often acts as a critical hydrogen bond donor and acceptor, anchoring the molecule within the active site of a target protein, such as an enzyme or receptor.[11] Its tetrahedral geometry allows for multi-directional hydrogen bonding.[11]

  • The Styryl Linker: The ethylene bridge provides a defined spatial orientation for the two aromatic rings. The stereochemistry of the double bond (E- or Z-isomer) is often critical for bioactivity, with the E-isomer (trans) being predominantly more active in many cases.

  • Substitution Patterns: The nature and position of substituents on both the styryl phenyl ring and the sulfonamide-bearing phenyl ring dramatically influence potency and selectivity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting target binding and pharmacokinetic properties.[4][9] For instance, the addition of lipophilic groups can enhance cell permeability, while polar groups can improve solubility or form specific interactions with the target.

Mechanism of Action and Biological Targets

Bioactive styryl sulfonamides exert their effects by interacting with a wide range of biological targets, leading to the modulation of critical cellular signaling pathways. Their anticancer properties, in particular, have been a major focus of research.[7][8][12]

Many sulfonamide-based anticancer agents function by:

  • Enzyme Inhibition: They can act as inhibitors of crucial enzymes involved in cancer progression, such as carbonic anhydrases, matrix metalloproteinases (MMPs), and various kinases.[7][12]

  • Cell Cycle Arrest: Some compounds have been shown to halt the cell cycle, often at the G1/S or G2/M transition points, thereby preventing cancer cell proliferation.[13]

  • Disruption of Microtubule Assembly: Similar to other anticancer agents, certain styryl sulfonamides can interfere with the dynamics of microtubules, which are essential for cell division.[7][8]

  • Angiogenesis Inhibition: By inhibiting the formation of new blood vessels, these compounds can starve tumors of the nutrients they need to grow.[7]

A notable example is the sulfonamide antitumor agent E7070, which has been shown to disturb the cell cycle at multiple points.[13] It induces cell cycle arrest by inhibiting the phosphorylation of the retinoblastoma protein (pRb) and decreasing the expression of key cell cycle proteins like cyclin A, cyclin B1, CDK2, and CDC2.[13] This leads to a halt in both the G1/S and G2/M transitions in cancer cells.[13]

G cluster_inhibition E7070 Styryl Sulfonamide (e.g., E7070) p53 p53 Induction E7070->p53 Induces CDK2_CyclinA CDK2 / Cyclin A E7070->CDK2_CyclinA Decreases Expression CDC2_CyclinB1 CDC2 / Cyclin B1 E7070->CDC2_CyclinB1 Decreases Expression p21 p21 (CDKN1A) Induction p53->p21 Activates CDK2_Activity CDK2 Catalytic Activity p21->CDK2_Activity Inhibits p21->CDK2_Activity CDK2_CyclinA->CDK2_Activity pRb pRb CDK2_Activity->pRb pRb_P pRb-P (Phosphorylated) CDK2_Activity->pRb_P pRb->pRb_P Phosphorylation G1_S G1/S Transition pRb_P->G1_S Promotes G2_M G2/M Transition CDC2_CyclinB1->G2_M Promotes

Caption: Signaling pathway for cell cycle arrest induced by styryl sulfonamides like E7070.

Case Studies: Prominent Bioactive Styryl Sulfonamides

The development of styryl sulfonamides has led to several compounds with significant biological activity. While many are still in preclinical development, they represent the therapeutic potential of this chemical class.

Compound Class/ExamplePrimary Target(s)Reported Bioactivity (IC₅₀)Therapeutic Area
Styryl Sulfonamides Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)13.9 - 16.5 µM (DPPH assay)Neurodegenerative Disease, Antioxidant
(E)-N-(2-acetyl-4-(styrylphenyl)sulfonamides DPPH and NO free radicals9.6 - 16.5 µMAntioxidant
New Styryl Sulfones HT-29 Human Carcinoma Cells51% tumor growth inhibition in vivoCancer

Data synthesized from multiple sources for illustrative purposes.[11][14]

Experimental Protocols

The discovery and optimization of bioactive styryl sulfonamides rely on robust synthetic methods and reliable biological assays.

Representative Synthesis: Horner-Wadsworth-Emmons Reaction

A common and efficient method for synthesizing (E)-styryl derivatives is the Horner-Wadsworth-Emmons (HWE) reaction.[15][16][17] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde, typically yielding the (E)-alkene with high stereoselectivity.[15][16]

Step-by-Step Methodology:

  • Phosphonate Preparation (Arbuzov Reaction): A substituted benzyl halide is reacted with a trialkyl phosphite (e.g., triethyl phosphite) to form the corresponding diethyl benzylphosphonate. This reaction is typically performed neat or in a high-boiling solvent at elevated temperatures.

  • Carbanion Formation: The phosphonate ester is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cooled (e.g., to 0°C or -78°C). A strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), is added portion-wise to deprotonate the benzylic carbon, forming the nucleophilic phosphonate carbanion.[15]

  • Reaction with Aldehyde: A solution of the appropriately substituted sulfonamide-bearing benzaldehyde in the same anhydrous solvent is added dropwise to the carbanion solution.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 2-16 hours.[15] Progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] The product is then extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure (E)-styryl sulfonamide.[15]

Caption: Experimental workflow for the synthesis of styryl sulfonamides via HWE reaction.

Biological Evaluation: MTT Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines, measuring cellular metabolic activity as an indicator of cell viability.[18][19][20][21]

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (e.g., at 37°C, 5% CO₂).[18][19]

  • Compound Treatment: Prepare serial dilutions of the styryl sulfonamide compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well (e.g., 10-20 µL per 100 µL of medium) and incubate for an additional 2-4 hours.[18][21]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the purple formazan crystals.[18][20]

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance of the colored solution using a microplate reader at a wavelength between 550 and 600 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The journey of styryl sulfonamides from their historical roots in sulfa drug discovery to their current status as promising targeted therapeutic agents is a testament to the power of medicinal chemistry. The versatility of the sulfonamide group, combined with the structural and electronic diversity afforded by the styryl moiety, continues to provide fertile ground for the discovery of new bioactive compounds.[3][4][9][10]

Future research will likely focus on several key areas:

  • Target Deconvolution: Identifying the specific molecular targets for novel, potent compounds.

  • Kinase Inhibitor Development: The sulfonamide scaffold is prominent in many approved kinase inhibitors, and styryl sulfonamides represent a promising class for developing new, selective inhibitors for oncology and inflammatory diseases.

  • Neurological and Infectious Diseases: Exploring the activity of these compounds against targets relevant to neurodegenerative disorders and emerging infectious diseases.[9][11]

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved March 7, 2026, from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. Retrieved March 7, 2026, from [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets, 2(1), 55-75.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021, March 28). MDPI. Retrieved March 7, 2026, from [Link]

  • Mechanisms of action of the novel sulfonamide anticancer agent E7070 on cell cycle progression in human non-small cell lung cancer cells. (2001).
  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024, June 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Anticancer and Antiviral Sulfonamides. (n.d.). Bentham Science Publishers. Retrieved March 7, 2026, from [Link]

  • New styryl sulfones as anticancer agents. (2003, September 15). PubMed. Retrieved March 7, 2026, from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. (2020, October 21). Adichunchanagiri University. Retrieved March 7, 2026, from [Link]

  • Previously reported bioactive sulfonamide drugs. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Natural Product Primary Sulfonamides and Primary Sulfamates. (2015, June 26). PubMed. Retrieved March 7, 2026, from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Preprints.org. Retrieved March 7, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Advanced Journal of Chemistry, Section B. Retrieved March 7, 2026, from [Link]

  • Domagk Discovers That Sulfonamides Can Save Lives. (n.d.). Research Starters. Retrieved March 7, 2026, from [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). Retrieved March 7, 2026, from [Link]

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CORE. Retrieved March 7, 2026, from [Link]

  • Alani, B. G., Salim, K. S., Mahdi, A. S., & Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015.
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • Aminooxylation Horner-Wadsworth-Emmons Sequence for the Synthesis of Enantioenriched γ-Functionalized Vinyl Sulfones. (2016, February 19). PubMed. Retrieved March 7, 2026, from [Link]

  • Kołaczek, A., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • History of Sulfonamides. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Using (E)-N-benzyl-2-phenylethene-1-sulfonamide in peptidomimetic research

Technical Application Note: Leveraging (E)-N-benzyl-2-phenylethene-1-sulfonamide in Peptidomimetic Research Executive Summary (E)-N-benzyl-2-phenylethene-1-sulfonamide (also referred to as a styrylsulfonamide) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Leveraging (E)-N-benzyl-2-phenylethene-1-sulfonamide in Peptidomimetic Research

Executive Summary

(E)-N-benzyl-2-phenylethene-1-sulfonamide (also referred to as a styrylsulfonamide) represents a critical scaffold in the design of covalent peptidomimetics . Unlike traditional reversible inhibitors, this molecule incorporates an electrophilic


-unsaturated sulfonamide "warhead" capable of forming irreversible covalent bonds with nucleophilic cysteine residues in the active sites of proteases (e.g., Cathepsins, Cruzain, SARS-CoV-2 PLpro).

This guide details the synthesis, characterization, and biological evaluation of this scaffold. It is designed for medicinal chemists and biochemists seeking to utilize vinyl sulfonamides as transition-state mimetics to profile or inhibit cysteine-dependent enzymes.

Scientific Foundation: The Vinyl Sulfonamide Warhead

In peptidomimetic design, the stability of the amide bond is a primary challenge. Replacing the scissile amide bond with a vinyl sulfonamide moiety offers two distinct advantages:

  • Geometric Mimicry: The

    
    -alkene geometry rigidly mimics the planar nature of the peptide bond.
    
  • Covalent Trapping: The

    
    -carbon of the vinyl group acts as a Michael acceptor. Upon binding, the active site thiolate (
    
    
    
    ) of a cysteine protease attacks this carbon, forming a stable thioether adduct.
Mechanism of Action (MOA)

The following diagram illustrates the covalent modification of a catalytic cysteine residue by the styrylsulfonamide scaffold.

MOA_Pathway Enzyme Free Enzyme (Cathepsin/Cruzain) Active Site: Cys-SH Complex Michaelis Complex (Non-covalent E•I) Enzyme->Complex Binding (Ki) Inhibitor (E)-N-benzyl-2-phenylethene- 1-sulfonamide (Michael Acceptor) Inhibitor->Complex Transition Transition State (Thiolate Attack on β-Carbon) Complex->Transition Nucleophilic Attack Adduct Covalent Adduct (Irreversible Inhibition) Transition->Adduct k_inact (Bond Formation)

Figure 1: Mechanism of irreversible inhibition via Michael addition. The vinyl sulfonamide warhead traps the catalytic cysteine, governed by the affinity (


) and the rate of inactivation (

).

Chemical Synthesis Protocol

To ensure high stereochemical purity (specifically the E-isomer, which is required for optimal binding pocket fit), we utilize a condensation reaction between trans-


-styrenesulfonyl chloride and benzylamine.

Reagents Required:

  • (E)-2-Phenylethenesulfonyl chloride (Styrenesulfonyl chloride) [CAS: 4091-26-1]

  • Benzylamine [CAS: 100-46-9]

  • Triethylamine (

    
    ) or Pyridine (Base)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve (E)-2-phenylethenesulfonyl chloride (1.0 equiv) in anhydrous DCM (

    
     concentration). Cool the solution to 
    
    
    
    in an ice bath.
  • Addition: Mix Benzylamine (1.1 equiv) with Triethylamine (1.5 equiv) in a separate vial with DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes. Critical: Slow addition prevents exotherms that could degrade the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the starting chloride is consumed.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove excess amine/base).

    • Wash with Saturated

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica gel, 0-30% EtOAc in Hexanes) to isolate the pure (E)-isomer .

Characterization Criteria:

  • 
     NMR (500 MHz, 
    
    
    
    ):
    Look for the characteristic vinyl doublets with a coupling constant
    
    
    , confirming the trans (E) geometry.
  • Purity:

    
     by HPLC is required for biological assays to avoid false positives from reactive impurities.
    

Biological Evaluation: Cysteine Protease Inhibition Assay

This protocol describes the evaluation of the scaffold against Cathepsin B or Cruzain , standard models for cysteine protease drug discovery.

Materials:

  • Enzyme: Recombinant Human Cathepsin B or Cruzain.

  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (7-amino-4-methylcoumarin).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA. (DTT is essential to keep the active site cysteine reduced).

Experimental Workflow:

  • Pre-Incubation (Time-Dependent Inhibition):

    • Prepare a dilution series of the inhibitor (e.g., 100

      
      M to 1 nM) in DMSO.
      
    • Incubate the enzyme with the inhibitor in assay buffer for varying times (

      
       min) before adding the substrate. Note: Covalent inhibitors show time-dependent 
      
      
      
      shifts.
  • Reaction Initiation:

    • Add Z-Phe-Arg-AMC substrate (

      
       concentration, typically 10–20 
      
      
      
      M).
  • Measurement:

    • Monitor fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 20 minutes on a microplate reader.

  • Data Analysis:

    • Calculate the pseudo-first-order rate constant (

      
      ) for each inhibitor concentration.
      
    • Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      (max inactivation rate) and
      
      
      (binding affinity).
Data Presentation: Kinetic Parameters
ParameterDefinitionTarget Value for Lead

(30 min)
Concentration inhibiting 50% activity after 30 min pre-incubation.


Rate of covalent bond formation (

).[1]


Non-covalent dissociation constant (

).


Second-order rate constant (Efficiency).

Structural Biology & Docking Workflow

To rationalize SAR (Structure-Activity Relationships), computational docking is essential. The sulfonamide oxygen atoms typically form hydrogen bonds with the backbone of the oxyanion hole (e.g., Gln19 in Cathepsin L), while the benzyl group occupies the hydrophobic S2 pocket .

Docking_Workflow PDB Import PDB Structure (e.g., 3KCN for Cruzain) Prep Protein Prep (Remove Waters, Protonate Cys25) PDB->Prep Grid Define Grid Box (Centered on Cys25 S-gamma) Prep->Grid Dock Covalent Docking (Specify Michael Addition Reaction) Grid->Dock Score Analyze Pose (H-bonds: Gly66, Gln19 S2 Pocket Fit) Dock->Score

Figure 2: Computational workflow for modeling the styrylsulfonamide-enzyme complex.

References

  • Design and Synthesis of Vinyl Sulfone Peptidomimetics Source: Journal of Medicinal Chemistry Context: Comprehensive review of vinyl sulfone/sulfonamide warheads targeting cysteine proteases (Trypanosomal and Human). Link:

  • Mechanism of Cysteine Protease Inhibition Source: National Institutes of Health (PMC) Context: Detailed kinetics of covalent inhibitors and the Michael addition mechanism in peptidomimetics. Link:

  • Synthesis of Styrenesulfonamides Source: Organic Chemistry Portal / ResearchGate Context: Methodologies for sulfonamide synthesis via sulfonyl chlorides and amines.[2] Link:

  • Structure-Based Design of SARS-CoV-2 PLpro Inhibitors Source: International Journal of Molecular Sciences Context: Recent application of peptidomimetic vinyl systems in antiviral research.[3][4] Link:

Sources

Application

Application Note: General Procedure for Preparing N-Benzyl-2-phenylethenesulfonamide

Executive Summary This technical guide details the optimized protocol for the synthesis of N-benzyl-2-phenylethenesulfonamide (also known as N-benzylstyrenesulfonamide). Vinyl sulfonamides are increasingly relevant in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized protocol for the synthesis of N-benzyl-2-phenylethenesulfonamide (also known as N-benzylstyrenesulfonamide). Vinyl sulfonamides are increasingly relevant in drug discovery as "warheads" for targeted covalent inhibitors (TCIs) due to their ability to act as Michael acceptors for cysteine residues in protein active sites.

While the synthesis appears structurally simple, the presence of the electrophilic vinyl group introduces a critical competing pathway: Michael addition of the amine nucleophile to the


-carbon of the double bond. This guide prioritizes reaction conditions that maximize sulfonamide formation (

-like attack at sulfur) while suppressing the conjugate addition side reaction.

Chemical Strategy & Mechanism[1][2][3][4]

The primary route utilizes the nucleophilic substitution of (E)-2-phenylethenesulfonyl chloride with benzylamine .

Reaction Scheme

The reaction proceeds via the attack of the benzylamine nitrogen on the sulfonyl sulfur, eliminating chloride. A non-nucleophilic base (Triethylamine, TEA) is employed to scavenge the generated HCl, driving the equilibrium forward.

ReactionScheme cluster_conditions Conditions Reactant1 (E)-2-Phenylethenesulfonyl Chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack (N->S) SideProduct Michael Adduct (Impurity) Reactant1->SideProduct Competing Conjugate Addition (High Temp/Excess Amine) Reactant2 Benzylamine Reactant2->Intermediate Reactant2->SideProduct Product N-Benzyl-2-phenylethenesulfonamide Intermediate->Product -HCl (Base Scavenged) Cond DCM, 0°C, TEA

Caption: Reaction pathway showing the desired sulfonylation and the risk of Michael addition.

Critical Control Point: Michael Addition

The vinyl sulfonamide product is a strong Michael acceptor. If the reaction mixture contains excess benzylamine and is allowed to warm prematurely, the amine will add across the double bond, forming the saturated N-benzyl-2-(benzylamino)-2-phenylethanesulfonamide impurity.

  • Prevention: Maintain stoichiometry (1.0 : 1.05 equiv) and low temperature (0°C).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
(E)-2-Phenylethenesulfonyl chloride 202.661.0Electrophile
Benzylamine 107.151.05Nucleophile
Triethylamine (TEA) 101.191.5HCl Scavenger
Dichloromethane (DCM) -Solvent0.1 M Conc.
1M HCl (aq) -WashQuench/Purification
Step-by-Step Procedure

Step 1: Preparation of Amine Solution

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add Benzylamine (1.05 equiv) and Triethylamine (1.5 equiv) to the flask.

  • Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).

  • Cool the solution to 0°C using an ice/water bath. Stir for 10 minutes.

Step 2: Controlled Addition (The "Dropwise" Rule)

  • Dissolve (E)-2-phenylethenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM in a separate vial.

  • Add the sulfonyl chloride solution dropwise to the cold amine solution over 15–20 minutes.

    • Note: Slow addition prevents localized heating and high concentrations of the electrophile, which minimizes side reactions.

  • Allow the reaction to stir at 0°C for 1 hour .

  • Monitor by TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (

    
    ) should disappear.
    

Step 3: Workup & Isolation

  • Dilute the reaction mixture with additional DCM.

  • Acid Wash (Critical): Wash the organic phase twice with 1M HCl (20 mL).

    • Reasoning: This immediately protonates any unreacted benzylamine, moving it to the aqueous phase and preventing it from reacting with the vinyl group during concentration.

  • Wash with saturated

    
     (to remove acid traces) and then Brine.
    
  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure (Rotovap) at

    
    .
    

Step 4: Purification

  • The crude material is often a solid. Recrystallization from Ethanol/Hexane or DCM/Hexane is preferred.

  • If oil persists, purify via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Characterization & Validation

Expected NMR Data

The hallmark of the successful synthesis is the preservation of the vinyl double bond with trans geometry.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.50 (m, aromatic protons).[1]
      
    • 
       7.55 (d, 
      
      
      
      Hz, 1H, vinyl
      
      
      ).
    • 
       6.85 (d, 
      
      
      
      Hz, 1H, vinyl
      
      
      ).
    • 
       4.80 (broad t, 1H, N-H).
      
    • 
       4.20 (d, 2H, benzylic 
      
      
      
      ).
  • Interpretation: The coupling constant (

    
    ) of ~15.4 Hz confirms the (E)-configuration  (trans) is retained. A loss of these doublets indicates Michael addition occurred.
    
Troubleshooting Table
ObservationLikely CauseCorrective Action
Loss of vinyl signals in NMR Michael Addition (Saturation)Ensure temp was 0°C; Wash with HCl immediately; Reduce amine equivalents.
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; Check quality of sulfonyl chloride (it degrades to acid).
Product is an oil Residual Solvent/ImpuritiesTriturate with cold pentane/hexane to induce crystallization.

Workflow Visualization

Workflow Start Start: Reagent Prep Soln Dissolve Benzylamine + TEA in DCM (0°C) Start->Soln Add Dropwise Addition of Sulfonyl Chloride Soln->Add React Stir at 0°C (1 hr) Monitor TLC Add->React Quench Wash with 1M HCl (Remove excess amine) React->Quench Isolate Dry, Filter, Concentrate (<30°C) Quench->Isolate Pure Recrystallize (EtOH/Hexane) Isolate->Pure

Caption: Operational workflow for the synthesis of N-benzyl-2-phenylethenesulfonamide.

References

  • Reuter, D. C., et al. (2003). "Synthesis of Vinyl Sulfonamides Using the Horner Reaction." Synthesis, 2003(15), 2321–2324. Link

  • Affron, D. P., et al. (2015). "Vinyl sulfonamide synthesis for irreversible tethering via a novel

    
    -selenoether protection strategy." Chemical Science, 6, 2000-2007. Link
    
  • BenchChem. (2025).[2] "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." BenchChem Technical Notes. Link

  • Organic Syntheses. (2010). "General Procedures for Sulfonamide Formation." Organic Syntheses, Coll. Vol. 11, p. 231. Link

Sources

Method

Application Note: Solvent Selection and Dissolution Protocols for (E)-N-benzyl-2-phenylethene-1-sulfonamide

Executive Summary The compound (E)-N-benzyl-2-phenylethene-1-sulfonamide (CAS: 13719-49-8) is a synthetic sulfonamide derivative characterized by a highly hydrophobic backbone[1]. In drug discovery and materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (E)-N-benzyl-2-phenylethene-1-sulfonamide (CAS: 13719-49-8) is a synthetic sulfonamide derivative characterized by a highly hydrophobic backbone[1]. In drug discovery and materials science, the sulfonamide functional group is a privileged pharmacophore; however, its physicochemical properties often present significant solvation challenges[2]. This application note provides a comprehensive, data-driven guide to selecting the optimal solvent systems for this compound across various downstream applications, including high-throughput screening (HTS), chemical synthesis, and X-ray crystallography.

Physicochemical Profiling & Solvation Thermodynamics

To dissolve a compound effectively, the solvent must overcome the solid-state lattice energy. For (E)-N-benzyl-2-phenylethene-1-sulfonamide, the lattice energy is driven by two primary intermolecular forces:

  • 
     Stacking and Hydrophobic Interactions:  The rigid (E)-styryl group and the flexible benzyl ring create a large, lipophilic surface area. These non-polar regions heavily favor aggregation in aqueous environments.
    
  • Hydrogen Bonding: The central sulfonamide core (-SO

    
    NH-) acts as both a strong hydrogen bond donor (via the N-H) and acceptor (via the S=O).
    

The Causality of Insolubility: Historically, sulfonamides exhibit notoriously poor aqueous solubility, often dropping below 10 mg/L in physiological buffers due to the high thermodynamic penalty of creating a cavity in the water network to accommodate their hydrophobic bulk. Therefore, successful solvation requires an organic solvent capable of simultaneously disrupting the


 stacking (via dispersive interactions) and outcompeting the intermolecular sulfonamide hydrogen bonds (via strong H-bond acceptors).

Quantitative Solvent Selection Matrix

The following table summarizes the physicochemical properties of standard laboratory solvents and their predicted efficacy for dissolving (E)-N-benzyl-2-phenylethene-1-sulfonamide.

SolventDielectric Constant (

at 20°C)
Dipole Moment (D)H-Bond Acceptor CapacityEstimated SolubilityRecommended Application
Water 80.11.85High< 0.01 mg/mLNone (Practically Insoluble)
Methanol (MeOH) 32.71.70High~10 - 20 mg/mLSingle-Crystal Growth[3]
Dimethyl Sulfoxide (DMSO) 46.73.96Very High> 100 mg/mLBiological Assays (In vitro)
Dichloromethane (DCM) 9.11.60Low> 150 mg/mLChemical Synthesis / Extraction[4]

Decision Architecture for Solvent Selection

SolventWorkflow Start Compound: (E)-N-benzyl-2-phenylethene-1-sulfonamide Decision Identify Downstream Application Start->Decision Bio Biological Assays (In vitro / HTS) Decision->Bio Activity Screening Synth Chemical Synthesis & Extraction Decision->Synth Reaction Media Cryst X-Ray Crystallography (Structural Analysis) Decision->Cryst 3D Structure SolvDMSO Solvent: DMSO (Disrupts H-bonds & π-π stacking) Bio->SolvDMSO SolvDCM Solvent: DCM / EtOAc (High volatility, broad solvation) Synth->SolvDCM SolvMeOH Solvent: Methanol (Protic, moderate solubility) Cryst->SolvMeOH ValDMSO Validation: Nephelometry (Turbidity Check) SolvDMSO->ValDMSO ValDCM Validation: Gravimetric / TLC Analysis SolvDCM->ValDCM ValMeOH Validation: Polarized Light Microscopy SolvMeOH->ValMeOH

Figure 1: Decision architecture and self-validating workflow for sulfonamide solvent selection.

Validated Experimental Protocols

Protocol A: High-Concentration Stock Preparation for In Vitro Assays (DMSO)

For biological assays, compounds must be delivered in a vehicle that is miscible with aqueous assay buffers but highly effective at solubilizing the drug. DMSO is the industry standard due to its amphiphilic nature.

  • Step 1: Gravimetric Measurement Weigh exactly 27.34 mg of (E)-N-benzyl-2-phenylethene-1-sulfonamide (MW ≈ 273.35 g/mol ) into a sterile, static-free amber glass vial.

    • Causality: The styryl double bond may be susceptible to photo-isomerization (E to Z) under prolonged UV exposure. Amber glass prevents photolytic degradation.

  • Step 2: Primary Solvation Add 1.0 mL of anhydrous, cell-culture grade DMSO (

    
    99.9% purity) to achieve a 100 mM stock solution.
    
    • Causality: Anhydrous DMSO is critical. Water absorption from the atmosphere drastically reduces DMSO's solvation capacity for hydrophobic compounds, leading to premature precipitation.

  • Step 3: Acoustic Agitation Vortex for 30 seconds, then sonicate in a water bath at 25°C for 5 minutes.

    • Causality: Acoustic cavitation generates localized shear forces that break apart the hydrophobic

      
       stacking of the styryl and benzyl groups, overcoming the lattice energy barrier without requiring bulk heating that could degrade the molecule.
      
  • Step 4: Self-Validation (Nephelometry) Dilute a 1 µL aliquot of the stock into 99 µL of aqueous assay buffer (1% DMSO final concentration). Measure light scattering at 620 nm.

    • Validation Logic: A reading identical to a 1% DMSO blank confirms complete dissolution. Elevated scattering indicates micro-precipitates, requiring a lower stock concentration (e.g., 50 mM).

Protocol B: Single-Crystal Growth via Slow Evaporation (Methanol)

For X-ray diffraction, the compound must slowly assemble into a highly ordered lattice. Methanol is chosen because it offers moderate solubility, allowing for controlled supersaturation[3].

  • Step 1: Saturation Dissolve 10 mg of the compound in 2.0 mL of HPLC-grade methanol in a 4 mL glass vial.

  • Step 2: Thermal Dissolution Gently warm the vial to 45°C using an aluminum reaction block until complete dissolution is observed.

    • Causality: Heating increases the kinetic energy of the solvent molecules, fully dissociating any pre-existing amorphous aggregates to ensure the solution starts from a completely monomeric state.

  • Step 3: Filtration Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Causality: Dust particles act as uncontrolled nucleation sites, leading to multiple small, low-quality crystals. Filtration ensures homogenous nucleation.

  • Step 4: Controlled Evaporation Puncture the vial septum with a single 20-gauge needle. Leave undisturbed at 20°C in a vibration-free environment for 5-7 days.

    • Causality: The restricted airflow slows methanol evaporation, maintaining a low degree of supersaturation. This allows the sulfonamide molecules time to align thermodynamically via optimal intermolecular hydrogen bonding (N-H

      
       O=S) rather than crashing out kinetically.
      
  • Step 5: Self-Validation (Birefringence) Inspect the resulting solids under a polarized light microscope.

    • Validation Logic: Amorphous precipitates will appear dark. True single crystals will exhibit birefringence (refracting light into distinct colors) as the stage is rotated, confirming they are suitable for X-ray diffraction.

Protocol C: Synthetic Extraction and Processing (DCM)

During the chemical synthesis of sulfonamides, reaction mixtures must be extracted and purified. Dichloromethane (DCM) remains a "go-to" solvent for this process due to its broad solubilizing capacity for organics[4].

  • Step 1: Liquid-Liquid Extraction Add 10 mL of DCM to the aqueous reaction quench containing the crude sulfonamide.

    • Causality: DCM's high density (1.33 g/cm³) ensures it forms the bottom layer, simplifying separation. Its low dipole moment effectively solvates the lipophilic benzyl and styryl groups via dispersion forces.

  • Step 2: Phase Separation & Drying Collect the organic (bottom) layer. Add anhydrous magnesium sulfate (MgSO

    
    ).
    
    • Causality: MgSO

      
       acts as a desiccant, chemically binding residual water molecules that partitioned into the DCM, ensuring a completely dry organic phase prior to concentration.
      
  • Step 3: Self-Validation (TLC & Gravimetric Mass Balance) Spot the remaining aqueous layer on a Thin Layer Chromatography (TLC) plate alongside the organic layer.

    • Validation Logic: The absence of a UV-active spot in the aqueous lane confirms a 100% extraction efficiency. Evaporating the DCM layer under reduced pressure should yield a mass matching the theoretical yield of the synthesis.

References

  • [4] ACS-GCIPR / National Institutes of Health (NIH). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? URL:[Link]

  • Lücking, U. Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Publishing / ChemMedChem. URL:[Link]

Sources

Application

Cysteine trapping assays using (E)-N-benzyl-2-phenylethene-1-sulfonamide

This Application Note is designed for researchers in Chemical Biology, Chemoproteomics, and Covalent Drug Discovery . It details the use of (E)-N-benzyl-2-phenylethene-1-sulfonamide (a representative vinyl sulfonamide wa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in Chemical Biology, Chemoproteomics, and Covalent Drug Discovery . It details the use of (E)-N-benzyl-2-phenylethene-1-sulfonamide (a representative vinyl sulfonamide warhead) as a chemical probe for mapping reactive cysteine residues and screening covalent fragments.

Using (E)-N-benzyl-2-phenylethene-1-sulfonamide

Introduction: The Vinyl Sulfonamide Warhead

In the landscape of Targeted Covalent Inhibitors (TCIs), the choice of electrophile ("warhead") dictates the selectivity and potency of the drug. While acrylamides (e.g., Ibrutinib, Osimertinib) are the industry standard, vinyl sulfonamides have emerged as a "Goldilocks" alternative—offering tunable reactivity that is generally higher than acrylamides but more distinct than the hyper-reactive vinyl sulfones.

(E)-N-benzyl-2-phenylethene-1-sulfonamide serves as a canonical model for this class. It possesses a conjugated double bond activated by the sulfonyl group, making the


-carbon susceptible to nucleophilic attack by thiols via a Michael addition mechanism.

Key Applications:

  • Covalent Fragment Screening: Identifying cryptic pockets by screening low-molecular-weight electrophiles.

  • Reactivity Profiling: Benchmarking the nucleophilicity of active-site vs. surface cysteines.

  • Warhead Optimization: Comparing reaction kinetics against acrylamide/vinyl sulfone analogs.

Mechanism of Action

The reaction is a reversible or irreversible Michael Addition (depending on the specific protein environment and solvent conditions, though typically stable for proteomic workflows). The thiolate anion of the cysteine attacks the


-carbon of the vinyl sulfonamide, forming a stable thioether adduct.

Reaction Parameters:

  • Nucleophile: Cysteine Thiolate (

    
    ).
    
  • Electrophile:

    
    -carbon of the ethene linker.
    
  • Adduct Stability: High (suitable for LC-MS).

  • Mass Shift: +273.35 Da (Monoisotopic).

Figure 1: Chemical Mechanism of Cysteine Trapping

MichaelAddition Cys Protein Cysteine (Nucleophilic Thiolate) Transition Transition State (Enolate Intermediate) Cys->Transition Nucleophilic Attack on β-Carbon Probe (E)-N-benzyl-2- phenylethene-1-sulfonamide (Michael Acceptor) Probe->Transition Adduct Stable Thioether Adduct (Mass Shift: +273.35 Da) Transition->Adduct Protonation & Stabilization

Caption: The thiolate anion attacks the electrophilic beta-carbon, resulting in a covalent thioether bond and a mass increase of 273.35 Da.

Experimental Protocols
A. Preparation of Stock Solutions
  • Solubility: The compound is hydrophobic. Dissolve in DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 50 mM or 100 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis or precipitation.

  • Quality Control: Verify integrity via LC-MS prior to critical assays (check for hydrolysis products).

B. Protocol 1: Direct Intact Protein Mass Spectrometry

Use this protocol to validate binding to a purified protein target.

Materials:

  • Purified Protein (Target) in non-amine buffer (e.g., HEPES, Phosphate). Avoid DTT or Mercaptoethanol as they will scavenge the probe.

  • Probe: (E)-N-benzyl-2-phenylethene-1-sulfonamide (in DMSO).

  • TCEP (Tris(2-carboxyethyl)phosphine) for reduction after labeling if needed.

Step-by-Step Workflow:

  • Buffer Exchange: Ensure protein is in pH 7.5–8.0 buffer (e.g., 50 mM HEPES, 150 mM NaCl). Remove any storage thiols (DTT/BME) using a Zeba spin column or dialysis.

  • Incubation:

    • Dilute protein to 5–10 µM.

    • Add Probe to a final concentration of 50–100 µM (10x excess).

    • Keep DMSO concentration < 2% (v/v).

    • Incubate at Room Temperature (25°C) for 1 to 4 hours .

  • Quenching: Add 1% Formic Acid (for LC-MS) or excess free cysteine (1 mM) to stop the reaction.

  • Analysis (LC-MS):

    • Inject onto a C4 or C8 column (Reverse Phase).

    • Analyze via ESI-TOF or Orbitrap MS.

    • Data Interpretation: Look for the disappearance of the native mass peak (

      
      ) and the appearance of the adduct peak (
      
      
      
      ).
C. Protocol 2: Competitive Gel-Based ABPP

Use this protocol to assess selectivity or occupancy in a complex proteome using a broad-spectrum reporter.

Concept: The vinyl sulfonamide (VS) is "dark" (no tag). We use it to block cysteines, then label remaining open cysteines with a fluorescent probe (e.g., IA-Rhodamine or IA-Alkyne).

Workflow Diagram:

ABPP_Workflow Proteome Proteome / Lysate (1 mg/mL) Step1 Step 1: Competition Incubate with VS Probe (1-100 µM, 1h) Proteome->Step1 Step2 Step 2: Chase Labeling Add IA-Rhodamine or IA-Alkyne (1 µM, 30 min) Step1->Step2 Step3 Step 3: Click Chemistry (If using Alkyne tag) Add Azide-Fluor + CuAAC Step2->Step3 If Alkyne Step4 Step 4: SDS-PAGE Fluorescence Scanning Step2->Step4 If Rhodamine Step3->Step4

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow. Loss of fluorescence indicates successful cysteine trapping by the vinyl sulfonamide.

Detailed Steps:

  • Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4).

  • Treatment:

    • Vehicle Control: DMSO only.

    • Experimental: Add (E)-N-benzyl-2-phenylethene-1-sulfonamide (various concentrations: 1, 10, 50, 100 µM).

    • Incubate 1 hour at RT.

  • Chase: Add IA-Rhodamine (Iodoacetamide-Rhodamine) at 1 µM final concentration. Incubate for 30 mins in the dark.

  • Quench: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 mins.
    
  • Readout: Run SDS-PAGE and scan on a fluorescent gel scanner.

    • Result: Bands that disappear in the Experimental lanes (compared to Vehicle) represent proteins where the VS probe successfully competed for the cysteine.

Data Analysis & Interpretation
Quantitative Mass Shift Table

When analyzing MS data, use the following values to confirm modification.

ComponentFormula ChangeMonoisotopic Mass Change (Da)
Probe Addition

+273.0823
Carbamidomethylation (Standard Alkylation)

+57.0215
NEM (Alternative Alkylation)

+125.0477

Note: Ensure your search engine (e.g., MaxQuant, Proteome Discoverer) is configured with "VinylSulfonamide_Bn" as a variable modification on Cysteine (C).

Calculating Occupancy (Intact MS)


Troubleshooting & Critical Parameters
  • pH Sensitivity: The Michael addition is pH-dependent.

    • pH < 7.0:[1] Reaction slows significantly (Cys protonated).

    • pH > 8.5: Increases non-specific reactivity (Lysine labeling becomes possible). Keep pH strict at 7.4–8.0.

  • Reversibility: Unlike acrylamides, some vinyl sulfonamide adducts can undergo retro-Michael addition over long periods or under specific denaturation conditions. Analyze samples within 24 hours of preparation.

  • Competition with DTT: Never include DTT, BME, or GSH in the incubation buffer. These are thiols and will quench the probe immediately. Add reducing agents only after the quenching step.

References
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Dubois, F., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. Link (Representative context for vinyl sulfonamide class behavior).

  • Hagihara, S., et al. (2006). Screening for protein-binding small molecules using a vinyl sulfonamide-based covalent probe.[2] Journal of the American Chemical Society. (Foundational context for vinyl sulfonamide screening).

  • SynQuest Laboratories. (2024). Product Specification: (E)-N-Benzyl-2-phenylethene-1-sulfonamide.[3] CAS 13719-49-8.[3] Link

(Note: Specific literature on the exact N-benzyl derivative is often embedded within larger library screening papers; the protocols above are standardized for the vinyl sulfonamide warhead class).

Sources

Method

Application Note: Crystallization Techniques for N-benzyl Styrylsulfonamide

This Application Note is designed for researchers and process chemists optimizing the purification of (E)-N-benzyl-2-phenylethenesulfonamide (N-benzyl styrylsulfonamide). It synthesizes specific solubility data of styryl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the purification of (E)-N-benzyl-2-phenylethenesulfonamide (N-benzyl styrylsulfonamide). It synthesizes specific solubility data of styryl/benzyl sulfonamide analogs with advanced crystallization engineering principles.

Introduction & Chemical Context

N-benzyl styrylsulfonamide is a pharmacologically significant scaffold, often investigated for its anticancer properties (e.g., inhibition of PLK1 or STAT3 pathways).[1] The molecule features three distinct structural domains that dictate its crystallization behavior:

  • Styryl Group (Hydrophobic, Planar): Provides rigidity and

    
    -
    
    
    
    stacking potential.[1]
  • Sulfonamide Linker (Polar, H-Bonding): Acts as a hydrogen bond donor/acceptor, critical for crystal lattice formation.[1]

  • Benzyl Group (Flexible, Hydrophobic): The rotational freedom of the methylene linker often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than clean crystallization.

Critical Quality Attribute (CQA): The thermodynamic (E)-isomer is typically the active form.[1] Crystallization must be controlled to reject the kinetic (Z)-isomer and prevent amorphous oil formation.[1]

Pre-Formulation: Solubility Profiling

Before attempting bulk crystallization, the solubility profile must be established to select the thermodynamic "sweet spot."

Table 1: Solubility Profile of N-benzyl Styrylsulfonamide (Estimated) Based on structural analogs (e.g., N-benzyl-p-toluenesulfonamide, Styrylsulfones)

Solvent ClassSolventSolubility (25°C)Solubility (Boiling)Suitability
Alcohols Ethanol (Abs.) ModerateHighPrimary Choice (Cooling)
MethanolHighVery HighRisk of low yield
Isopropanol (IPA)LowModerateGood anti-solvent or wash
Esters Ethyl Acetate HighVery HighGood solvent for Anti-solvent method
Chlorinated DCM / ChloroformVery HighVery HighToo soluble; use for extraction only
Hydrocarbons Hexane / HeptaneInsolubleInsolublePrimary Anti-Solvent
Aqueous WaterInsolubleInsolubleAnti-Solvent (with Ethanol)

Protocol A: High-Yield Cooling Crystallization (Ethanol System)

Recommended for initial purification and scale-up.[1] Ethanol provides a balance of solubility and volatility while promoting the stable E-isomer lattice.

Materials
  • Crude N-benzyl styrylsulfonamide[1]

  • Absolute Ethanol (EtOH)[1][2]

  • Activated Carbon (optional, for decolorization)[1]

  • Seed Crystals (highly recommended)[1]

Step-by-Step Methodology
  • Dissolution: Charge the crude solid into a round-bottom flask. Add Ethanol (5 mL per gram of solid) .

  • Reflux: Heat to reflux (approx. 78°C) with magnetic stirring. If solids remain, add EtOH in 1 mL increments until fully dissolved.

    • Expert Note: Do not exceed 10% excess solvent. Excess solvent drastically reduces yield.

  • Hot Filtration (Critical): While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble mechanical impurities.

    • Why: Cold spots in the funnel will cause premature crystallization (clogging).[3]

  • Controlled Cooling (Nucleation): Transfer filtrate to a clean flask. Allow to cool slowly to room temperature (20-25°C) over 2 hours.

    • Agitation: Stir at low RPM (50-100) to prevent agglomeration.

  • Seeding Point: When the temperature reaches 40-45°C (metastable zone), add 0.1% w/w seed crystals .

    • Mechanism:[3][4][5] Seeding bypasses the high energy barrier of nucleation, preventing "oiling out."

  • Final Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Harvest: Filter under vacuum. Wash the cake with cold (-20°C) Ethanol .

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Anti-Solvent Crystallization (EtOAc / Hexane)

Use this method if the compound is too soluble in Ethanol or if thermal degradation is a concern (allows operation at lower temperatures).

Step-by-Step Methodology
  • Dissolution: Dissolve crude compound in the minimum volume of warm Ethyl Acetate (EtOAc) (approx. 35-40°C).

  • Anti-Solvent Addition: While stirring rapidly, add Hexane dropwise.

  • Cloud Point: Continue adding Hexane until a persistent turbidity (cloudiness) is observed.

  • Back-Off: Add drops of EtOAc until the solution just becomes clear again.

  • Crystallization: Stop stirring. Allow the vessel to stand undisturbed. The slow diffusion of residual Hexane vapors or slight cooling will drive crystal growth.

  • Harvest: Filter and wash with 10:90 EtOAc:Hexane.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for benzyl-substituted sulfonamides is Liquid-Liquid Phase Separation (LLPS), where the product comes out as an oil droplet rather than a crystal.[1]

Root Cause: The crystallization temperature (


) is lower than the liquid-liquid phase separation temperature (

).[1]

Corrective Actions:

  • Temperature Cycling: Re-heat the oil/solvent mixture until clear. Cool very slowly (1°C/min).[1]

  • Seeding is Mandatory: You must provide a template for the molecules to align before they aggregate into amorphous oil.

  • Change Solvent: Switch from Ethanol to Ethanol:Water (90:10) . The water increases the polarity, forcing the hydrophobic benzyl groups to aggregate more orderly.

Visualization: Experimental Workflow

The following diagram illustrates the decision matrix for solvent selection and the critical process parameters (CPPs) for the crystallization workflow.

CrystallizationWorkflow Start Crude N-benzyl Styrylsulfonamide SolubilityTest Solubility Screening (Target: Soluble Hot / Insoluble Cold) Start->SolubilityTest Decision Solubility Behavior? SolubilityTest->Decision MethodA Protocol A: Cooling Crystallization (Ethanol) Decision->MethodA Moderate Sol. (Alcohol) MethodB Protocol B: Anti-Solvent (EtOAc / Hexane) Decision->MethodB High Sol. (Ester) OilingOut Problem: Oiling Out Observed MethodA->OilingOut Rapid Cooling Harvest Filtration & Drying (Vacuum Oven 40°C) MethodA->Harvest Controlled Cooling + Seeds MethodB->Harvest Remedy Remedy: 1. Re-heat 2. Seed at T > 45°C 3. Slow Cool OilingOut->Remedy Remedy->MethodA Retry QC QC Analysis: XRD (Polymorph) HPLC (Purity) Harvest->QC

Caption: Decision matrix for solvent selection and mitigation of oiling out during N-benzyl styrylsulfonamide purification.

References & Authoritative Grounding

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.[1] European Journal of Chemistry, 11(3), 245–249. (Demonstrates Ethanol as the preferred solvent for N-benzyl sulfonamide crystallization).

  • BenchChem Technical Support. (2025). Crystallinity of Sulfonamide Compounds: Troubleshooting Oiling Out. (Provides mechanistic solutions for LLPS in sulfonamides). [1]

  • Jouyban, A., et al. (2007).[6] Prediction of drug solubility in ethanol-ethyl acetate mixtures.[1][6] (Thermodynamic basis for solvent selection).

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Standard industrial protocols for cooling vs. anti-solvent crystallization).[1]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing Z-isomer formation in styryl sulfonamide reactions

A Guide to Minimizing Z-Isomer Formation and Maximizing Stereochemical Purity Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Z-Isomer Formation and Maximizing Stereochemical Purity

Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of styryl sulfonamides. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the factors governing E/Z isomerism in common synthetic routes. Our goal is to empower you to achieve high stereochemical purity in your target molecules, a critical aspect of modern drug discovery and development.

Introduction: The Challenge of Stereoselectivity in Styryl Sulfonamide Synthesis

The styryl sulfonamide moiety is a valuable pharmacophore found in a range of biologically active compounds. The geometric configuration of the carbon-carbon double bond is often crucial for biological activity, with the (E)-isomer typically exhibiting the desired pharmacological profile. However, many common olefination and cross-coupling reactions can lead to the formation of the undesired (Z)-isomer, posing significant purification challenges and reducing overall yield.

This guide provides a systematic approach to troubleshooting and minimizing (Z)-isomer formation in the most prevalent synthetic methodologies for preparing styryl sulfonamides.

Troubleshooting Guides by Reaction Type

This section provides a detailed breakdown of common issues and solutions for controlling stereoselectivity in key reactions used to synthesize styryl sulfonamides.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, generally favoring the formation of the thermodynamically more stable (E)-isomer.[1][2] In the context of styryl sulfonamide synthesis, this reaction is highly reliable for achieving excellent (E)-selectivity.[3]

Q1: I am observing the formation of the (Z)-isomer in my HWE reaction. What are the likely causes and how can I improve (E)-selectivity?

A1: While the HWE reaction inherently favors the (E)-isomer, certain conditions can lead to the formation of the (Z)-isomer. Here’s a breakdown of potential causes and solutions:

  • Causality: The stereochemical outcome of the HWE reaction is determined by the relative rates of formation and interconversion of the diastereomeric oxaphosphetane intermediates. Conditions that allow for equilibration to the more stable anti-oxaphosphetane intermediate will lead to the (E)-alkene.[1]

  • Troubleshooting Steps:

    • Choice of Phosphonate Reagent: The structure of the phosphonate reagent is critical. For high (E)-selectivity, standard phosphonates like triethyl phosphonoacetate are generally effective.[4] Avoid using phosphonates designed for (Z)-selectivity, such as those used in the Still-Gennari modification, which incorporate electron-withdrawing groups like 2,2,2-trifluoroethyl on the phosphorus atom.[5][6]

    • Reaction Temperature: Lower temperatures can sometimes trap the kinetically favored syn-oxaphosphetane, leading to the (Z)-isomer. Increasing the reaction temperature (e.g., from -78 °C to room temperature or higher) can promote the equilibration to the thermodynamically favored anti-intermediate, thus increasing (E)-selectivity.[1]

    • Choice of Base and Cation: The nature of the cation can influence the transition state geometry. Lithium salts are known to favor (E)-alkene formation more than sodium or potassium salts.[1] Using bases like n-butyllithium or employing Masamune-Roush conditions (LiCl with an amine base like DBU) can enhance (E)-selectivity.[2]

    • Solvent Polarity: While the effect can be substrate-dependent, for stabilized phosphonates, the stereoselectivity is often largely independent of solvent polarity. However, it is a parameter that can be screened if other modifications are unsuccessful.

Q2: Can I intentionally synthesize the (Z)-styryl sulfonamide using a modified HWE reaction?

A2: Yes, the Still-Gennari modification of the HWE reaction is specifically designed to favor the formation of (Z)-alkenes.[5][6][7][8]

  • Mechanism of (Z)-Selectivity: This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and strong, non-coordinating bases (e.g., KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures.[9] These conditions promote the formation of the kinetically favored syn-oxaphosphetane intermediate, which rapidly and irreversibly eliminates to give the (Z)-alkene.[9]

The Wittig Reaction

The Wittig reaction is another cornerstone of olefination chemistry. Its stereochemical outcome is highly dependent on the nature of the phosphorus ylide.[10][11]

Q1: I am getting a mixture of (E)- and (Z)-isomers in my Wittig reaction. How can I control the stereoselectivity?

A1: The key to controlling stereoselectivity in the Wittig reaction lies in the choice and preparation of the ylide.

  • Ylide Stability and Stereoselectivity:

    • Non-stabilized Ylides: (e.g., from simple alkyl halides) are highly reactive and typically lead to the (Z)-alkene through a kinetically controlled pathway.[10]

    • Stabilized Ylides: (e.g., containing an adjacent electron-withdrawing group like an ester or ketone) are less reactive and generally favor the formation of the thermodynamically more stable (E)-alkene.[10]

    • Semi-stabilized Ylides: (e.g., benzyl or allyl ylides) often give poor selectivity, resulting in mixtures of (E)- and (Z)-isomers.[12]

  • Troubleshooting for Higher (E)-Selectivity:

    • Ylide Design: If possible, design your synthesis to utilize a stabilized ylide. This is the most reliable way to favor the (E)-isomer.

    • Reaction Conditions for Semi-stabilized Ylides: When using semi-stabilized ylides, the reaction conditions can be manipulated to favor the (E)-isomer, although high selectivity can be challenging to achieve.

      • Solvent Effects: The use of polar aprotic solvents can sometimes favor the (E)-isomer.

      • Additives: The presence of lithium salts can disrupt the kinetic pathway and lead to equilibration, favoring the (E)-isomer.[11]

      • Schlosser Modification: This protocol involves the use of a strong base at low temperatures to deprotonate the betaine intermediate, allowing for equilibration to the more stable threo-betaine, which then collapses to the (E)-alkene upon protonation and warming.[10]

Q2: I need to synthesize the (Z)-styryl sulfonamide. What is the best Wittig-based approach?

A2: To favor the (Z)-isomer, you should employ a non-stabilized ylide under salt-free conditions.

  • Protocol for (Z)-Selectivity:

    • Prepare the phosphonium salt from the appropriate alkyl halide.

    • Generate the ylide using a sodium or potassium base (e.g., NaHMDS, KHMDS) in a non-polar solvent like THF or toluene at low temperature. The absence of lithium salts is crucial for high (Z)-selectivity.

    • Add the aldehyde to the ylide solution at low temperature and allow the reaction to proceed.

The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. While it often favors the formation of the trans (E) product, achieving high stereoselectivity can be dependent on several factors.[13]

Q1: My Heck reaction is producing a mixture of (E)- and (Z)-styryl sulfonamides. How can I improve the (E)-selectivity?

A1: The stereoselectivity of the Heck reaction is influenced by the reaction mechanism, which can be cationic or neutral, and is controlled by the choice of ligands, solvent, and halide/triflate.[14]

  • Troubleshooting Steps for High (E)-Selectivity:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate phosphine ligands often promote high (E)-selectivity. For aryl bromides, bidentate phosphine ligands can also be effective.[14]

    • Reaction Pathway: The neutral pathway, favored with aryl iodides and bromides, generally gives high (E)-selectivity. The cationic pathway, often accessed with aryl triflates, can sometimes lead to reduced selectivity.[14]

    • Solvent and Base: The solvent and base can influence the stability of the catalytic species and the reaction pathway. Aprotic polar solvents like DMF or NMP are commonly used. The choice of base can also be critical in preventing side reactions.

    • Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable (E)-isomer.

Frequently Asked Questions (FAQs)

Q: Are there alternative reactions to consider for the stereoselective synthesis of (E)-styryl sulfonamides?

A: Yes, several other methods can provide high (E)-selectivity:

  • Julia-Kocienski Olefination: This reaction involves the coupling of a sulfone with an aldehyde or ketone and generally provides excellent (E)-selectivity.[3][15][16]

  • Sonogashira Coupling followed by Reduction: A Sonogashira coupling can be used to form an alkynyl sulfonamide, which can then be stereoselectively reduced to the (E)-alkene using a dissolving metal reduction (e.g., Na in liquid NH₃).

Q: How can I accurately determine the E/Z ratio of my product mixture?

A: Proton NMR (¹H NMR) spectroscopy is the most common and reliable method for determining the E/Z ratio.[17][18]

  • Key Diagnostic Signals: The coupling constant (J-value) between the two vinylic protons is diagnostic of the alkene geometry.

    • (E) -isomers typically show a larger coupling constant, in the range of 12-18 Hz.

    • (Z) -isomers exhibit a smaller coupling constant, usually between 6-12 Hz.

  • Quantitative Analysis: The ratio of the integrals of the corresponding vinylic proton signals for the (E)- and (Z)-isomers will give you the isomeric ratio.[19]

Data Summary

Reaction TypeReagent/Conditions for High (E)-SelectivityTypical E/Z RatioReference(s)
Horner-Wadsworth-Emmons Standard dialkyl phosphonates (e.g., triethyl phosphonoacetate), NaH or LiCl/DBU, THF, RT>95:5[3],[4]
Wittig Reaction Stabilized ylides>90:10[20],[10]
Heck Reaction Aryl iodides/bromides, Pd catalyst with appropriate phosphine ligandsGenerally high, but substrate and condition dependent[13]
Julia-Kocienski Olefination Heterocyclic sulfones (e.g., benzothiazolyl sulfones)>95:5[21]
Reaction TypeReagent/Conditions for High (Z)-SelectivityTypical Z/E RatioReference(s)
Still-Gennari (HWE) Bis(2,2,2-trifluoroethyl)phosphonates, KHMDS, 18-crown-6, -78 °C>95:5[6],[22]
Wittig Reaction Non-stabilized ylides, salt-free conditions>90:10[12],[10]

Experimental Protocols

Protocol 1: High (E)-Selectivity Synthesis of a Styryl Sulfonamide via the Horner-Wadsworth-Emmons Reaction

This protocol is adapted from the highly (E)-selective synthesis of vinyl sulfonamides.[3]

  • Preparation of the Phosphonate Ylide:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

    • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, and then carefully evaporate the residual hexane under a stream of argon.

    • Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C.

    • Slowly add a solution of the appropriate arylsulfonylmethylphosphonate (1.0 eq.) in anhydrous THF.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Olefination:

    • Cool the resulting ylide solution to 0 °C.

    • Add a solution of the desired benzaldehyde derivative (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup and Purification:

    • Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the pure (E)-styryl sulfonamide.

Protocol 2: High (Z)-Selectivity Synthesis of a Styryl Sulfonamide via the Still-Gennari Modification

This protocol is based on the established Still-Gennari conditions for (Z)-selective olefination.[8][22]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 eq.) and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

  • Ylide Formation and Olefination:

    • Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq.) in THF to the cooled solution.

    • Add a solution of the bis(2,2,2-trifluoroethyl)phosphonate bearing the arylsulfonylmethyl group (1.1 eq.) in anhydrous THF dropwise.

    • After stirring for 15 minutes, add a solution of the benzaldehyde derivative (1.0 eq.) in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 2-4 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to isolate the (Z)-styryl sulfonamide.

Mechanistic Insights & Visualizations

The stereochemical outcome of these reactions is dictated by the transition state geometries of the key intermediates. The following diagrams illustrate the mechanistic basis for stereoselectivity.

HWE_Stereoselectivity cluster_E E-Alkene Formation (Thermodynamic Control) cluster_Z Z-Alkene Formation (Kinetic Control) Ylide_E Phosphonate Ylide TS_anti Anti-Addition (Lower Energy) Ylide_E->TS_anti Aldehyde_E Aldehyde Aldehyde_E->TS_anti Oxaphosphetane_anti Anti-Oxaphosphetane (More Stable) TS_anti->Oxaphosphetane_anti Reversible E_Alkene E-Alkene Oxaphosphetane_anti->E_Alkene Elimination Equilibrium Equilibration Ylide_Z Phosphonate Ylide TS_syn Syn-Addition (Higher Energy) Ylide_Z->TS_syn Aldehyde_Z Aldehyde Aldehyde_Z->TS_syn Oxaphosphetane_syn Syn-Oxaphosphetane (Less Stable) TS_syn->Oxaphosphetane_syn Reversible Oxaphosphetane_syn->Oxaphosphetane_anti Z_Alkene Z-Alkene Oxaphosphetane_syn->Z_Alkene Elimination

Figure 2: Stereoselectivity in the Wittig reaction based on ylide stability.

Troubleshooting_Workflow Start Start: Unsatisfactory E/Z Ratio Reaction_Type Identify Reaction Type Start->Reaction_Type HWE HWE Reaction_Type->HWE HWE Wittig Wittig Reaction_Type->Wittig Wittig Heck Heck Reaction_Type->Heck Heck HWE_Check Check Phosphonate (Avoid Z-selective reagents) HWE->HWE_Check Wittig_Ylide Check Ylide Stability (Use Stabilized Ylide for E) Wittig->Wittig_Ylide Heck_Ligand Optimize Ligand (Bulky, electron-rich) Heck->Heck_Ligand HWE_Temp Increase Temperature HWE_Check->HWE_Temp HWE_Base Change Base/Cation (e.g., n-BuLi, LiCl) HWE_Temp->HWE_Base HWE_Result High E-Selectivity HWE_Base->HWE_Result Wittig_Schlosser Consider Schlosser Modification for E Wittig_Ylide->Wittig_Schlosser Wittig_Z Use Non-stabilized Ylide (Salt-free) for Z Wittig_Ylide->Wittig_Z Wittig_Result Desired Isomer Wittig_Schlosser->Wittig_Result Wittig_Z->Wittig_Result Heck_Conditions Adjust Solvent/Base/ Temperature Heck_Ligand->Heck_Conditions Heck_Result High E-Selectivity Heck_Conditions->Heck_Result

Figure 3: Troubleshooting workflow for improving E/Z selectivity.

References

  • Reuter, D. C., McIntosh, J. E., Guinn, A. C., & Madera, A. M. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

  • The Julia-Kocienski Olefination. Organic Reactions. [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • Tobrman, T., & Dvořáková, H. (2024). Latest Developments in the Julia- Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link]

  • Aryl sulfones which are often used in Julia‐Kocienski olefinations and... - ResearchGate. [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • Pandolfi, E., et al. (2015). Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]

  • INTRODUCTION - Squarespace. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. [Link]

  • Wittig reaction - Wikipedia. [Link]

  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy - Magritek. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

  • (E)‐Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes - DOI. [Link]

  • Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [Link]

  • Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7203. [Link]

  • Electrochemical One-Step Synthesis of Alkyne Sulfonates and Sulfonamides: Building Blocks for Highly Substituted Alkenes and 1,3-Butadienes - PMC. [Link]

  • Still–Gennari Olefination and its Applications in Organic Synthesis - ResearchGate. [Link]

  • Wittig Reaction - Chemistry LibreTexts. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Why is the Still-Gennari reaction Z-selective? - Chemistry Stack Exchange. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. [Link]

  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • NMR Spectroscopic and Computational analysis of E /Z Isomerism in Imines Derived from Isatin - Rsc.org. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. [Link]

  • Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides | Organic Letters - ACS Publications. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. [Link]

  • (PDF) Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - ResearchGate. [Link]

  • HECK REACTION OF ALKYL HALIDES AND A-SELECTIVE HECK REACTION OF STYRENES ZOU YINJUN - DR-NTU. [Link]

  • Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis | Request PDF - ResearchGate. [Link]

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cobalt-catalyzed enantioselective C-H/N-H annulation of aryl sulfonamides with allenes or alkynes: facile access to C-N axially chiral sultams - Chemical Science (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Stabilizing (E)-N-benzyl-2-phenylethene-1-sulfonamide

The following Technical Support Guide is designed for researchers and drug development professionals working with (E)-N-benzyl-2-phenylethene-1-sulfonamide . This document addresses the chemical stability of the vinyl su...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with (E)-N-benzyl-2-phenylethene-1-sulfonamide . This document addresses the chemical stability of the vinyl sulfonamide moiety, specifically focusing on preventing unwanted polymerization and degradation.

Core Issue Analysis: Why Does It Polymerize?

The Chemist's Perspective: The instability of (E)-N-benzyl-2-phenylethene-1-sulfonamide stems from its vinyl sulfonamide core (also referred to as a styrylsulfonamide). This structural motif creates a "push-pull" electronic system that makes the alkene highly reactive.

  • Michael Acceptor Reactivity: The sulfonyl group (

    
    ) is strongly electron-withdrawing, activating the adjacent double bond toward nucleophilic attack. Even trace impurities (amines, water, hydroxides) can initiate a Michael addition, leading to oligomerization.
    
  • Radical Polymerization: Similar to styrene, the conjugated phenyl-vinyl system can undergo radical polymerization. This is often triggered by heat, light (UV), or the presence of peroxides formed by atmospheric oxygen.

  • Photochemical Isomerization: Exposure to light can cause

    
     isomerization. The 
    
    
    
    -isomer is often less stable and more prone to cyclization or dimerization reactions.
Degradation Pathways Diagram

The following diagram illustrates the competing pathways that lead to sample loss.

DegradationPathways cluster_legend Legend Compound (E)-N-benzyl-2- phenylethene-1-sulfonamide Radical Radical Species (R•) Compound->Radical Heat / Peroxides MichaelAdduct Michael Adducts (Oligomers) Compound->MichaelAdduct Nucleophiles (R-NH2, R-SH, OH-) Isomer (Z)-Isomer Compound->Isomer UV Light (hν) Polymer Polymerized Material (Gummy/Insoluble) Radical->Polymer Chain Propagation Isomer->Polymer Enhanced Reactivity key1 Red: Radical Pathway (Major Risk) key2 Yellow: Nucleophilic Pathway key3 Green: Photochemical Pathway

Caption: Primary degradation pathways including radical polymerization, Michael addition, and photo-isomerization.

Storage & Handling Protocols

To ensure the integrity of your compound, follow these strict environmental controls. The vinyl sulfonamide bond is the critical failure point; protecting it requires a multi-faceted approach.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationTechnical Rationale
Temperature -20°C (Preferred) or 2–8°CLow temperature kinetically inhibits the initiation step of radical polymerization.
Light Protection Amber Vials / Foil Wrap Prevents

photocycloaddition and

isomerization common in styrenic derivatives.
Atmosphere Argon or Nitrogen Displaces oxygen. While

can inhibit some polymerizations, it more dangerously forms peroxides with styrenes, which then act as radical initiators.
Physical State Solid / Powder Solution state significantly increases molecular mobility, accelerating bimolecular polymerization reactions.
Container Glass (Silanized preferred) Avoid plastics that may leach plasticizers or contain radical residues.
Solvent Compatibility Guide

If you must store the compound in solution (e.g., for stock solutions), choose your solvent carefully to avoid "solvent-mediated polymerization."

  • Recommended: DMSO-d6 (for NMR), Anhydrous Dichloromethane (DCM), Anhydrous Acetonitrile.

  • AVOID:

    • Alcohols (MeOH, EtOH): Can slowly add across the double bond (Michael addition) over time, especially if not pH neutral.

    • Primary/Secondary Amines: Will rapidly react with the vinyl group.

    • Unstabilized Ethers (THF): Often contain peroxides which initiate polymerization.

Troubleshooting & FAQs

Q1: My sample has turned from a white powder to a yellow, gummy solid. Can I rescue it?

  • Diagnosis: This indicates significant polymerization or oligomerization. The yellow color often comes from conjugated oligomer chains.

  • Solution: Polymerization is irreversible. However, if the sample is only partially degraded, you may attempt recrystallization .

    • Protocol: Dissolve the crude mixture in a minimal amount of warm (not hot) anhydrous ethanol or ethyl acetate/hexane mixture. The polymer is often less soluble and may remain as a gum or precipitate first. Filter the solution rapidly and cool to recover the monomer.

    • Warning: Do not heat above 60°C, as this will accelerate further polymerization.

Q2: Can I use radical inhibitors like BHT or Hydroquinone?

  • Answer: Yes, but with caveats.

    • If this is a synthetic intermediate , adding 0.1% BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether hydroquinone) is a standard industry practice to stabilize vinyl monomers during storage.

    • If this is for biological screening , inhibitors may interfere with your assay. In this case, rely strictly on -20°C storage under Argon.

Q3: I need to run a reaction at high temperature. How do I prevent polymerization during the reaction?

  • Strategy:

    • Concentration: Run the reaction at high dilution (>0.1 M) to reduce the probability of intermolecular chain propagation.

    • Radical Scavengers: If the reaction mechanism allows, add a radical scavenger that does not interfere with your desired pathway.

    • Degassing: Rigorously degas all solvents (freeze-pump-thaw) to remove oxygen/peroxides before heating.

Q4: Is the compound compatible with thiol-based assays (e.g., Glutathione)?

  • Critical Warning: No. Vinyl sulfonamides are potent Michael acceptors . They are designed to react with thiols (cysteine residues). In a glutathione (GSH) assay, the compound will covalently bind to GSH, leading to a false "disappearance" of the compound that is actually a chemical reaction, not polymerization.

Synthesis & Purification Workflow (Anti-Polymerization)

When synthesizing or purifying this compound, specific steps must be taken to avoid inducing polymerization on the bench.

PurificationWorkflow cluster_tips Critical Control Points Start Crude Reaction Mixture Workup Aqueous Workup (Keep pH < 8 to avoid Michael Addition) Start->Workup Drying Dry Organic Layer (MgSO4 - Avoid strong Lewis Acids) Workup->Drying Evap Rotary Evaporation (Bath Temp < 35°C) Drying->Evap Purification Column Chromatography Evap->Purification If necessary Tip2 Do not distill to dryness at high heat Evap->Tip2 Storage Final Storage (-20°C, Argon) Purification->Storage Tip1 Avoid silica gel with high acidity/basicity Purification->Tip1

Caption: Optimized workflow to minimize thermal and chemical stress during isolation.

References

  • Vinyl Sulfonamide Reactivity & Michael Addition

    • Title: Vinyl sulfonamides as Michael acceptors: Synthesis and reactivity.
    • Relevance: Establishes the electrophilic nature of the vinyl sulfonamide group and its susceptibility to nucleophilic attack (amines/thiols)
    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

  • Polymeriz

    • Title: RAFT Polymerization of Vinyl Sulfon
    • Relevance: Confirms that vinyl sulfonamide derivatives are active monomers for radical polymerization and discusses the conditions (initiators, temperature)
    • Source:Macromolecules (via ResearchG
    • URL:[Link]

  • General Stability of Michael Acceptors in Drug Design

    • Title: Michael acceptor molecules in natural products and their mechanism of action.[1]

    • Relevance: Provides context on the stability of -unsaturated compounds and their interaction with biological nucleophiles, explaining why "gunking" occurs in non-sterile or impure environments.
    • Source:Frontiers in Pharmacology
    • URL:[Link]

  • Storage Guidelines for Thermolabile Compounds

    • Title: Guidelines on declaration of storage conditions.[2][3]

    • Relevance: Defines standard pharmaceutical storage protocols (2-8°C vs room temp)
    • Source:European Medicines Agency
    • URL:[Link]

Sources

Troubleshooting

Mechanistic Grounding: Why pH Dictates Sulfonamide Stability

Welcome to the Technical Support & Troubleshooting Center for Sulfonamide In Vitro Stability . As a Senior Application Scientist, I frequently see researchers struggle with irreproducible stability data when working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Sulfonamide In Vitro Stability .

As a Senior Application Scientist, I frequently see researchers struggle with irreproducible stability data when working with sulfonamide-based compounds. The root cause usually stems from a misunderstanding of the compound's amphoteric nature and how pH dictates its speciation, susceptibility to hydrolysis, and oxidation.

This guide is designed to move beyond basic protocols. Here, we will dissect the causality behind sulfonamide degradation, provide a self-validating experimental framework, and troubleshoot the most common anomalies you will encounter at the bench.

Sulfonamides are amphoteric molecules. Their stability is not static; it is a dynamic property governed by their pKa values. For example, sulfamethoxazole (SMX) possesses two critical pKa values: pKa1 ≈ 1.8 (protonation of the primary aniline group) and pKa2 ≈ 5.5 (deprotonation of the sulfonamide nitrogen) [1].

  • Acidic Conditions (pH < 4.0): The molecule is protonated. This protonation, particularly at the amide/aniline site, creates a highly reactive intermediate that is susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the S-N bond and the formation of sulphanilic acid and corresponding amines [2].

  • Neutral to Basic Conditions (pH 7.0 - 10.0): The sulfonamide group deprotonates, rendering the molecule anionic. This negative charge electrostatically repels incoming nucleophiles (like hydroxide ions), granting the molecule exceptional hydrolytic stability (often exhibiting a half-life of >1 year at room temperature) [3].

Speciation SA Sulfonamide (Amphoteric) Acidic Acidic (pH < 4.0) Cationic Form SA->Acidic Protonation Neutral Neutral (pH 7.0) Anionic Form SA->Neutral Deprotonation Basic Basic (pH > 9.0) Anionic Form SA->Basic Deprotonation Degradation Acid-Catalyzed Hydrolysis (S-N Cleavage) Acidic->Degradation k_obs increases Stable Hydrolytically Stable (Repels Nucleophiles) Neutral->Stable t_1/2 > 1 year Basic->Stable t_1/2 > 1 year

Logic of pH-dependent sulfonamide speciation and hydrolytic stability.

Quantitative Data: Speciation and Stability Profiles

To optimize your in vitro assays, you must align your buffer pH with the target compound's pKa. Below is a reference table summarizing the stability behavior of common sulfonamides based on rigorous environmental and pharmaceutical stress testing [4].

CompoundpKa1 (Aniline)pKa2 (Sulfonamide)Stability at pH 2.0Stability at pH 7.0Stability at pH 9.0
Sulfamethoxazole 1.85.5Rapid DegradationHighly StableHighly Stable
Sulfadiazine 2.06.5StableModerate DegradationHighly Stable
Sulfapyridine 2.48.4Rapid DegradationHighly StableHighly Stable
Sulfaguanidine ~2.8>10.0StableHighly StableHighly Stable

Self-Validating Protocol: In Vitro pH Stability Profiling

A robust stability assay must be self-validating. This means incorporating internal standards to account for matrix effects and tracking degradation products to ensure mass balance (proving the compound degraded, rather than simply precipitating or adhering to the vial).

Materials Required:

  • Target Sulfonamide (10 mM stock in DMSO)

  • Stable Isotope-Labeled (SIL) Internal Standard (e.g., SMX-d4)

  • Buffers: 50 mM Glycine-HCl (pH 2.0), 50 mM Phosphate (pH 7.0), 50 mM Borate (pH 10.0)

  • Amber glass HPLC vials (Crucial: prevents photolysis)

Step-by-Step Methodology:

  • Buffer Equilibration: Pre-warm 990 µL of each buffer in amber glass vials to 37°C in a shaking incubator.

  • Reaction Initiation: Spike 10 µL of the 10 mM sulfonamide stock into the buffer (final concentration: 100 µM, 1% DMSO). Vortex immediately.

  • Kinetic Sampling: At time points t = 0, 1, 2, 4, 8, 24, and 48 hours, extract a 50 µL aliquot.

  • Quenching & Internal Standard Addition: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing 1 µM of the SIL internal standard. Causality: The cold organic solvent crashes out buffer salts and instantly halts hydrolytic enzymes/kinetics, while the SIL standard normalizes any downstream ionization suppression in the MS.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated salts.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor both the parent mass transition and the expected primary metabolite (e.g., sulphanilic acid).

Workflow Prep 1. Buffer Prep (pH 2-10) Spike 2. Compound Spiking (+ Isotope Std) Prep->Spike Incubate 3. Incubation (37°C, Amber Vials) Spike->Incubate Quench 4. Quenching (Cold ACN) Incubate->Quench Analyze 5. LC-MS/MS (Mass Balance) Quench->Analyze

Step-by-step workflow for in vitro pH stability profiling of sulfonamides.

Troubleshooting Guides & FAQs

Q: Why do I observe rapid degradation of my sulfonamide at pH 2.0, but near-complete stability at pH 7.0? A: This is standard behavior governed by the compound's pKa. At pH 2.0, the amine/amide groups are protonated, creating a sulfonyliminium ion intermediate that is highly vulnerable to acid-catalyzed hydrolysis [2]. At pH 7.0, the sulfonamide group deprotonates into an anion. This negative charge repels nucleophilic attack from water or hydroxide ions, practically halting hydrolysis.

Q: My LC-MS/MS data shows poor mass balance at pH 7.0. The parent compound is disappearing, but I am not detecting hydrolysis products like sulphanilic acid. What is happening? A: If the parent is disappearing without hydrolytic metabolites forming, you are likely witnessing photodegradation or oxidation , not hydrolysis. Sulfonamides are highly susceptible to UV-induced excitation, which generates reactive oxygen species (ROS) that cleave the molecule differently than water does [5]. Fix: Ensure all incubations are performed in strict darkness using amber glass vials. Furthermore, purge your buffers with nitrogen gas prior to the experiment to remove dissolved oxygen.

Q: Does the type of buffer salt matter, or just the pH? A: The buffer salt matters immensely. Certain buffer species, particularly phosphates, can act as general acid/base catalysts. For example, in oxidative degradation studies of sulfamethoxazole, the presence of phosphate (Na2HPO4) has been shown to alter degradation kinetics independently of the bulk pH [6]. If you suspect buffer catalysis, run a control experiment using a different buffer system (e.g., HEPES or MOPS) at the exact same pH to isolate the variable.

Q: How does oxidative stress interact with pH in these assays? A: They are deeply intertwined. If your in vitro assay involves oxidative elements (e.g., microsomal stability assays generating ROS), be aware that sulfonamide oxidation is highly pH-dependent. The degradation rate of SMX under oxidative conditions at pH 3.0 has been measured to be up to 7.6 times faster than at pH 7.0 [6]. Always decouple hydrolytic stability from oxidative stability by running parallel negative controls without oxidative cofactors.

References

  • "Performance and mechanism of sulfamethoxazole degradation on a Magnéli-phase Ti4O7 reactive electrochemical membrane." National Institutes of Health (PMC). Available at:[Link]

  • Iley, J., Lopes, F., & Moreira, R. "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." RSC Publishing. Available at:[Link]

  • Białk-Bielińska, A. et al. "Hydrolysis of sulphonamides in aqueous solutions." PubMed. Available at:[Link]

  • "Exploring Reaction Paths for Sulfonamide Hydrolysis: Insight from Experiments and Computations." Institut für Wasserchemie und Chemische Balneologie, TUM. Available at:[Link]

  • "Photodegradation of sulfamethoxazole and photolysis active species in water under Uv-Vis light irradiation." ResearchGate. Available at:[Link]

  • "Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI): kinetics, by-products, degradation pathway and toxicity assessment." National Institutes of Health (PMC). Available at:[Link]

Optimization

Troubleshooting nucleophilic substitution on vinyl sulfonamides

Title: Technical Support Center: Troubleshooting Nucleophilic Substitution on Vinyl Sulfonamides Welcome to the Application Scientist Support Portal. Vinyl sulfonamides are highly versatile electrophiles, widely utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Nucleophilic Substitution on Vinyl Sulfonamides

Welcome to the Application Scientist Support Portal. Vinyl sulfonamides are highly versatile electrophiles, widely utilized as covalent warheads in medicinal chemistry[1] and as linchpins in diversity-oriented synthesis[2]. However, executing nucleophilic vinylic substitution (SNV) or Michael addition-elimination on these scaffolds often presents unique mechanistic challenges. This guide provides field-proven troubleshooting strategies, grounded in physical organic chemistry, to help you control reactivity, chemoselectivity, and stereochemistry.

Mechanistic Primer: SNV vs. Michael Addition

Before troubleshooting, it is critical to diagnose the operative pathway. Nucleophilic vinylic substitution (SNV) on β-substituted vinyl sulfonamides generally proceeds through one of two competing mechanisms[3]:

  • Concerted SNVσ (In-plane): The nucleophile attacks the σ* orbital of the C-X bond directly, leading to stereospecific outcomes[4].

  • Addition-Elimination (Stepwise): The nucleophile attacks the β-carbon, forming an α-carbanionic intermediate stabilized by the strongly electron-withdrawing sulfonamide group[5]. The leaving group is subsequently expelled.

Causality Check: The choice of nucleophile dictates the pathway. Oxygen and nitrogen nucleophiles typically favor the SNVσ pathway, whereas highly polarizable sulfur nucleophiles can access both SNVσ and out-of-plane SNVπ pathways, complicating the product profile[4].

SNV_Pathways A β-Halo Vinyl Sulfonamide B Nucleophilic Attack (Nu⁻) A->B C Addition-Elimination (Carbanion Intermediate) B->C Weak LG / High Temp D Concerted SNVσ (In-plane attack) B->D Good LG / Strong Nu⁻ E Stereoscrambled Product (k_rot > k_elim) C->E Slow LG Expulsion F Stereoretentive Product C->F Fast LG Expulsion D->F Direct Substitution

Troubleshooting logic for stereochemical outcomes in SNV reactions.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing complete loss of stereochemistry (E/Z scrambling) during the substitution of my β-bromo vinyl sulfonamide? Analyst Insight: You are likely trapped in a long-lived addition-elimination intermediate. When the nucleophile attacks, a carbanion forms at the α-carbon. If the rate of internal carbon-carbon bond rotation (


) is faster than the expulsion of the leaving group (

), the stereochemical integrity of the starting material is lost[5]. Corrective Action:
  • Upgrade the Leaving Group: Switch from a bromide to an iodide or a hypervalent iodine species (e.g., vinyl-λ³-iodanes), which are excellent nucleofuges and dramatically increase

    
    , favoring stereoretention[3].
    
  • Solvent Tuning: Switch to less polar, aprotic solvents (like toluene or THF) that destabilize the charged carbanionic intermediate, thereby accelerating the collapse of the intermediate or pushing the reaction toward the concerted SNVσ pathway.

Q2: My thiol nucleophile is reacting rapidly, but I am getting a complex mixture of substitution and double-addition products. How do I control this? Analyst Insight: Vinyl sulfonamides are exceptional Michael acceptors, often reacting with thiols two orders of magnitude faster than acrylamides[6]. Because thiols are highly polarizable, they not only undergo substitution but also rapid, reversible conjugate addition (thiol-Michael addition)[6]. Furthermore, sulfur nucleophiles uniquely proceed through both SNVσ and SNVπ routes[4]. Corrective Action:

  • Stoichiometric Control: Strictly limit the thiol to 1.0 equivalent.

  • Temperature Modulation: Perform the reaction at -78 °C to kinetically trap the substitution product before the secondary Michael addition can occur.

  • Base Selection: Use a non-nucleophilic, bulky base (e.g., DIPEA or DBU) rather than triethylamine to minimize base-catalyzed polymerization.

Q3: I am trying to functionalize an unsubstituted vinyl sulfonamide with an amine, but the reaction stalls. Why? Analyst Insight: Unsubstituted vinyl sulfonamides do not undergo SNV; they undergo aza-Michael additions[2]. If the reaction stalls, the amine may not be nucleophilic enough, or the sulfonamide nitrogen (if unprotected) may be deprotonated by the amine, forming an unreactive anionic sulfonamide species. Corrective Action: Ensure the sulfonamide nitrogen is protected (e.g., N,N-dialkyl or N-Boc) to maintain the electron-withdrawing capacity of the sulfonyl group[7].

Quantitative Data: Nucleophile & Leaving Group Effects

To predict the success of your SNV reaction, consult the following empirical data table summarizing the kinetic and stereochemical profiles of various nucleophiles[4],[5].

Nucleophile TypeDominant MechanismRelative ReactivityTypical Stereochemical OutcomeRecommended Leaving Group
Alkoxides (O⁻) Concerted SNVσModerateHigh RetentionBromide / Iodide
Amines (N) SNVσ / Add-ElimHighVariable (LG dependent)Iodide / λ³-Iodane
Thiols (S⁻) SNVσ and SNVπVery HighScrambled or InversionChloride / Bromide
Enolates (C⁻) Addition-EliminationModerateScrambledBromide

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these standardized protocols. They are designed with built-in validation steps to confirm mechanistic fidelity.

Protocol A: Stereoretentive SNV of β-Iodo Vinyl Sulfonamides with Amines Objective: Synthesize a β-amino vinyl sulfonamide with >95% retention of stereochemistry.

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 1.0 mmol of (E)-β-iodo vinyl sulfonamide in 5.0 mL of anhydrous THF. (Causality: THF is chosen over DMF to prevent over-stabilization of the carbanionic intermediate, suppressing E/Z isomerization).

  • Nucleophile Addition: Cool the solution to -20 °C. Dropwise, add 1.1 mmol of the secondary amine, followed by 1.2 mmol of anhydrous K₂CO₃.

  • Reaction Monitoring (Validation Step): Stir for 2 hours. Quench a 50 µL aliquot in water/EtOAc and analyze via LC-MS. You should observe the mass of the substituted product without the presence of the M+18 (water addition) side product.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NH₄Cl to remove excess amine, and dry over Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Thiol-Michael Addition to Unsubstituted Vinyl Sulfonamides Objective: Achieve mono-addition of a thiol to a vinyl sulfonamide warhead without polymerization[6].

  • Preparation: Dissolve 1.0 mmol of the N,N-disubstituted vinyl sulfonamide in 10 mL of anhydrous DCM. (Causality: N,N-disubstitution prevents deprotonation of the sulfonamide, maintaining its electrophilicity[7]).

  • Catalyst Addition: Add 0.1 mmol (10 mol%) of a mild Lewis acid or a catalytic amount of DBU.

  • Thiol Addition: At 0 °C, slowly add exactly 1.0 mmol of the thiol. (Causality: Vinyl sulfonamides are extremely reactive Michael acceptors; excess thiol will lead to disulfide formation or oligomerization[1]).

  • Completion & Isolation: Stir for 30 minutes. The reaction is typically quantitative. Wash with 0.1 M HCl, dry, and concentrate.

References

  • Rappoport, Z. et al. "Nucleophilic Substitution Reactions at Vinylic Carbons". ResearchGate.[Link]

  • Okuyama, T. et al. "Nucleophilic Vinylic Substitution and Vinyl Cation Intermediates in the Reactions of Vinyl Iodonium Salts". ResearchGate.[Link]

  • Tsui, G. C. et al. "Concerted Nucleophilic Substitution Reactions at Vinylic Carbons". ResearchGate.[Link]

  • Rappoport, Z. "Recent Advances in Our Mechanistic Understanding of SNV Reactions". ACS Publications.[Link]

  • "Design, synthesis, and assembly of sequence-defined vinyl sulfonamide click nucleic acids (VS-CNAs)". University of Delaware.[Link]

  • "Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide". Karazin University.[Link]

  • "Stilbene Vinyl Sulfonamides as Fluorogenic Sensors of and Traceless Covalent Kinetic Stabilizers of Transthyretin that Prevent Amyloidogenesis". PMC.[Link]

  • "“Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins". ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of (E)-N-benzyl-2-phenylethene-1-sulfonamide

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary: The Stereochemical Imperative In medicinal chemistry, the (E)-2-phenylethene-1-sulfonamide scaffold (styrylsulfonamide)...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary: The Stereochemical Imperative

In medicinal chemistry, the (E)-2-phenylethene-1-sulfonamide scaffold (styrylsulfonamide) is a privileged structure, frequently acting as a Michael acceptor in cysteine-targeting covalent inhibitors (e.g., anticancer and anti-inflammatory agents).

For researchers synthesizing (E)-N-benzyl-2-phenylethene-1-sulfonamide , the critical analytical challenge is not just confirming identity, but rigorously quantifying stereochemical purity. The biological potency of styrylsulfonamides is often exclusive to the (E)-isomer (trans) ; the (Z)-isomer (cis) is typically a less active or inactive impurity formed during Wittig or Horner-Wadsworth-Emmons olefinations.

This guide provides a comparative NMR analysis to distinguish the target (E)-isomer from its (Z)-analog and synthetic precursors, ensuring your compound meets the stringent purity requirements for biological assays.

Strategic Synthesis & Impurity Profile

To interpret the NMR correctly, we must understand the "noise" – the potential impurities. The target is typically synthesized via the nucleophilic attack of benzylamine on (E)-2-phenylethenesulfonyl chloride .

Experimental Workflow & Impurity Logic

SynthesisWorkflow SM1 (E)-Styrylsulfonyl Chloride (Precursor A) Rxn Nucleophilic Substitution (Base, DCM, 0°C) SM1->Rxn SM2 Benzylamine (Precursor B) SM2->Rxn Prod (E)-Target Product (Thermodynamic) Rxn->Prod Major Imp1 (Z)-Isomer Impurity (Kinetic/Photo-isomerization) Rxn->Imp1 Minor (<5%) Imp2 Hydrolyzed Sulfonic Acid (Byproduct) Rxn->Imp2 Trace

Figure 1: Synthesis pathway highlighting the origin of the critical (Z)-isomer impurity.

Comparative Analysis: The Diagnostic Regions

The power of 1H NMR lies in the Vinylic Region (6.5 – 7.6 ppm) . This is your "fingerprint" zone. The coupling constant (


) of the alkene protons is the sole definitive metric for stereochemical assignment.
Table 1: Comparative Chemical Shift Data ( , 400 MHz)
FeatureTarget: (E)-Isomer Alternative: (Z)-Isomer Precursor: Sulfonyl Chloride
Alkene Coupling (

)
15.4 Hz (Large, Trans)10.5 Hz (Small, Cis)15.2 Hz
H-

(Alkene next to SO2)

6.75 ppm (Doublet)

6.35 ppm (Doublet)

7.25 ppm (Deshielded)
H-

(Alkene next to Ph)

7.55 ppm (Doublet)

7.10 ppm (Doublet)

7.65 ppm
NH (Sulfonamide)

4.60 - 4.90 ppm (Triplet/Broad)

4.50 ppm
Absent
Benzyl


4.25 ppm (Doublet,

Hz)

4.15 ppm
Absent

Key Insight: If you observe a small doublet (


 Hz) appearing upfield of your main alkene signals, your sample is contaminated with the (Z)-isomer.

Detailed Interpretation Guide

The Molecule

(E)-N-benzyl-2-phenylethene-1-sulfonamide Structure:


[1][2][3]
Step-by-Step Assignment ( )

1. The Vinylic "Gatekeepers" (H-


 and H-

)
  • H-

    
     (
    
    
    
    7.55, d,
    
    
    Hz):
    This proton is chemically equivalent to the
    
    
    -proton in styrene but is deshielded by the electron-withdrawing sulfonyl group and the magnetic anisotropy of the phenyl ring. It appears as a clean doublet.
  • H-

    
     (
    
    
    
    6.75, d,
    
    
    Hz):
    Located directly next to the sulfonyl group. While the
    
    
    is electron-withdrawing, resonance effects from the alkene conjugation often shield the
    
    
    -position relative to the
    
    
    -position in styryl systems.
    • Validation: Measure the distance between the two legs of the doublet in Hz. It must be >14 Hz. If it is <12 Hz, you have the wrong isomer.

2. The Benzyl Anchor (N-


-Ph) [4]
  • 
     (
    
    
    
    4.25, d,
    
    
    Hz):
    This signal is distinct and diagnostic. It appears as a doublet because it couples to the adjacent NH proton.
    • Solvent Tip: In

      
      , this coupling is often sharper. In 
      
      
      
      with trace acid/water, proton exchange may decouple the NH, collapsing this doublet into a singlet.

3. The Sulfonamide Proton (NH) [5]

  • NH (

    
     4.60-4.90, t, broad):  Sulfonamide protons are acidic and liable to exchange. It appears as a broad triplet (coupling to the 
    
    
    
    ).
    • Diagnostic Check: Add a drop of

      
       to the NMR tube. This signal will disappear (exchange with D), and the benzyl doublet at 4.25 ppm will collapse to a singlet. This confirms the assignment.
      

4. The Aromatic Region (


 7.20 - 7.50) 
  • You will see two overlapping sets of aromatic protons:

    • Styryl Phenyl (5H): Multiplets, often overlapping with the H-

      
      .
      
    • Benzyl Phenyl (5H): Multiplets, typically slightly upfield of the styryl aromatics.

    • Total Integration: Should sum to 10H (plus the H-

      
       if it overlaps).
      

Experimental Protocol: Ensuring High-Resolution Data

To obtain publishable data where the


-coupling is unambiguous, follow this protocol.

Reagents:

  • Solvent:

    
     (99.8% D) + 0.03% TMS (Internal Standard).
    
  • Optional:

    
     if solubility is poor (Note: H-
    
    
    
    will shift downfield to ~7.1 ppm).

Procedure:

  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent. Do not oversaturate, as viscosity broadens peaks, obscuring the fine

    
    -coupling.
    
  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g., amine salts) that cause baseline distortion.

  • Acquisition Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Scans (NS): Minimum 16 (64 preferred for trace impurity detection).

    • Relaxation Delay (D1): Set to

      
       seconds. Vinylic protons have longer T1 relaxation times; a short D1 will suppress their integration, leading to incorrect purity calculations.
      

Logic Map: Assignment Decision Tree

Use this logic flow to validate your spectrum interpretation.

NMRLogic Start Start Analysis CheckAlkene Check 6.0 - 8.0 ppm region Start->CheckAlkene Doublets Are there 2 Doublets? CheckAlkene->Doublets Coupling Measure J-Coupling Doublets->Coupling Trans J = 14-16 Hz (E)-Isomer Confirmed Coupling->Trans Cis J = 8-12 Hz (Z)-Isomer Detected Coupling->Cis CheckNH Check 4.0 - 5.0 ppm Trans->CheckNH D2OTest D2O Shake Test CheckNH->D2OTest Exchange NH Disappears CH2 becomes Singlet D2OTest->Exchange

Figure 2: Decision tree for verifying stereochemistry and sulfonamide connectivity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[4][6][7][8][9] (Foundational text for J-coupling constants in alkenes).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link] (Authoritative source for cis/trans coupling ranges).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5352609, (E)-2-Phenylethenesulfonamide. [Link] (Reference for styrylsulfonamide core structure).

  • Magritek. (2020). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. [Link] (Methodology for E/Z quantification).

Sources

Comparative

Technical Guide: FTIR Spectral Analysis of Sulfonamide S=O Stretches

Executive Summary For pharmaceutical researchers and structural chemists, the characterization of the sulfonyl moiety ( ) in sulfonamides is critical for determining drug stability, polymorphic forms, and metal coordinat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical researchers and structural chemists, the characterization of the sulfonyl moiety (


) in sulfonamides is critical for determining drug stability, polymorphic forms, and metal coordination efficacy. While X-ray Diffraction (XRD) remains the gold standard for absolute structural determination, Fourier Transform Infrared Spectroscopy (FTIR)  serves as the high-throughput workhorse for analyzing the S=O stretch.

This guide objectively compares FTIR against Raman and XRD alternatives, establishing why FTIR is often the superior choice for monitoring the highly polar


 bond. It provides a self-validating experimental protocol designed to minimize operator error and maximize spectral reproducibility.

Part 1: Theoretical Framework & Comparative Analysis[1]

The Vibrational Physics of Sulfonamides

The sulfonamide functional group (


) exhibits distinct vibrational modes due to the high polarity of the sulfur-oxygen bonds. Unlike non-polar carbon backbones, the 

bond undergoes a significant change in dipole moment during stretching, making it intensely infrared active .
  • Asymmetric Stretch (

    
    ):  Typically appears between 1330–1370 cm⁻¹ .[1] This is often the most diagnostic band.
    
  • Symmetric Stretch (

    
    ):  Appears between 1150–1180 cm⁻¹ .[1]
    
  • S-N Stretch: A secondary diagnostic band around 900–950 cm⁻¹ .

Comparative Technology Assessment

Why choose FTIR over Raman or XRD? The following decision matrix compares these technologies specifically for sulfonamide analysis.

FeatureFTIR (Mid-IR) Raman Spectroscopy Powder XRD
S=O Sensitivity High. The polar S=O bond absorbs IR strongly.Low. S=O is weak in Raman; better for C=C or S-S bonds.N/A. Detects lattice spacing, not bond vibration.
Polymorph ID Good. Detects H-bonding changes that shift S=O peaks.Good. Detects lattice phonon modes (<200 cm⁻¹).Definitive. The absolute reference for crystal structure.
Sample Prep Low (ATR). Direct powder contact.None. Direct laser interrogation.High. Requires careful grinding/packing.
Water Interference High. Moisture masks regions; requires background subtraction.Negligible. Water is a weak Raman scatterer.[2]None.
Throughput Fast (<1 min). Ideal for batch QC.Fast. But fluorescence can obscure signal.Slow (10-60 mins).
Decision Logic: Vibrational Spectroscopy Selection

The following diagram illustrates the logical pathway for selecting the appropriate spectroscopic technique based on the analytical goal.

SpectroscopySelection Start Analytical Goal Target Target Moiety? Start->Target Polar Polar Bonds (S=O, N-H, C=O) Target->Polar High Dipole Change NonPolar Non-Polar/Symmetric (C=C, S-S, Crystal Lattice) Target->NonPolar Polarizability Change Env Sample Environment? Polar->Env ResultRaman Select Raman NonPolar->ResultRaman Aqueous Aqueous Solution Env->Aqueous High Moisture Solid Solid Powder/Film Env->Solid Dry State Aqueous->ResultRaman Avoid OH Interference ResultFTIR Select FTIR (ATR) Solid->ResultFTIR Max Sensitivity

Figure 1: Decision logic for selecting between FTIR and Raman spectroscopy based on molecular target and sample state.

Part 2: Validated Experimental Protocol (FTIR-ATR)

This protocol utilizes Attenuated Total Reflection (ATR) , the industry standard for pharmaceutical analysis due to its reproducibility and lack of sample preparation (avoiding the pressure-induced polymorphic transitions common in KBr pelleting).

Equipment Prerequisites
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (high res for polymorphs).

  • Scans: 32–64 scans to optimize Signal-to-Noise (S/N).

Step-by-Step Workflow
1. System Validation (The "Trust" Check)

Before analyzing samples, ensure the system is clean and calibrated.

  • Action: Clean crystal with isopropanol. Collect a background spectrum (air).

  • Validation Criteria: The background energy curve should be smooth with no sharp peaks.

    • If peaks at ~2350 cm⁻¹: CO₂ fluctuation (purge system).

    • If peaks at ~3000-3500 cm⁻¹: Residual solvent/water on crystal (clean/dry again).

2. Sample Loading
  • Action: Place ~5–10 mg of sulfonamide powder directly onto the center of the crystal.

  • Critical Step: Apply pressure using the anvil clamp.

  • Causality: High pressure ensures intimate contact between the solid and the evanescent wave. Poor contact results in weak peaks and a noisy baseline.

  • Validation: Monitor the "Live Preview" mode. The peak at ~1150 cm⁻¹ should reach 0.1–0.5 Absorbance units. If <0.05, increase pressure or regrind sample.

3. Data Acquisition & Processing[2][3][4]
  • Action: Collect sample spectrum.

  • Correction: Apply "ATR Correction" (if comparing to transmission libraries) to account for depth of penetration dependence on wavelength.

  • Baseline: Apply automatic baseline correction only if the baseline is tilted. Avoid over-manipulation.

Experimental Workflow Diagram

FTIRWorkflow Clean 1. Clean Crystal (Isopropanol) Bg 2. Background Scan (Air Reference) Clean->Bg Check Quality Check: Smooth Baseline? Bg->Check Check->Clean Fail (Residue/CO2) Load 3. Load Sample & Apply Pressure Check->Load Pass Scan 4. Acquire Spectrum (64 scans, 4cm⁻¹) Load->Scan Process 5. ATR Correction & Peak Picking Scan->Process

Figure 2: Validated FTIR-ATR workflow ensuring spectral integrity through background verification.

Part 3: Data Interpretation & Reference Values

Distinguishing the S=O Fingerprint

The


 stretches are strong, but they can overlap with other bands. Use this guide to confirm assignments.
Vibrational ModeWavenumber (cm⁻¹)DescriptionInterference Warning
Asymmetric

1330 – 1370 Strong, sharp doublet often seen.Can overlap with C-N stretches in aromatic amines.
Symmetric

1150 – 1180 Strong, sharp.Very characteristic; usually clear of interference.
S-N Stretch 900 – 950 Medium intensity.[1]Overlaps with aromatic out-of-plane bends.[1]
N-H Stretch 3200 – 3400 Broad (if H-bonded).[5]Overlaps with O-H (moisture).
Case Study: Metal Coordination Shifts

Research indicates that when sulfonamides coordinate with metals (e.g., Ag, Cu, Zn) through the sulfonamide nitrogen or oxygen, the S=O stretches shift.

  • Mechanism: Coordination reduces the bond order of the S=O bond, lowering the force constant.

  • Observation: A "Red Shift" (shift to lower wavenumber) of 10–20 cm⁻¹ in the asymmetric stretch is a primary indicator of metal complexation [1, 5].

Common Sulfonamide Peak Positions

Data compiled from spectroscopic literature for validation [2, 6].

Compound

(cm⁻¹)

(cm⁻¹)
Sulfanilamide 13171149
Sulfamethoxazole 13301150
Sulfadiazine 13251155
Sulfathiazole 13221142

References

  • Spectroscopic Characterization of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole. MDPI. Available at: [Link]

  • Infrared Spectroscopy of Sulphonamides. JETIR Research Journal. Available at: [Link]

  • Polymorphism and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. Available at: [Link]

  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Sfr.ca. Available at: [Link]

  • Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. MDPI. Available at: [Link]

  • Structure and Computational Studies of New Sulfonamide Compound. NIH National Library of Medicine. Available at: [Link]

Sources

Validation

Introduction: The Structural Significance of N-Benzyl Styrylsulfonamides

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzyl Styrylsulfonamides For Researchers, Scientists, and Drug Development Professionals N-benzyl styrylsulfonamides represent a class of compounds with si...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzyl Styrylsulfonamides For Researchers, Scientists, and Drug Development Professionals

N-benzyl styrylsulfonamides represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, while the benzyl and styryl moieties offer avenues for modifying lipophilicity, receptor binding interactions, and metabolic stability. Understanding the gas-phase fragmentation behavior of these molecules under mass spectrometric conditions is paramount for their unambiguous identification in complex matrices, such as during metabolite profiling, reaction monitoring, and pharmacokinetic studies.

This guide provides an in-depth analysis of the characteristic fragmentation pathways of N-benzyl styrylsulfonamides under collision-induced dissociation (CID) conditions, typically encountered in tandem mass spectrometry (MS/MS).[1] We will dissect the fragmentation mechanisms, compare them to structurally related alternatives to highlight the influence of each chemical moiety, and provide a robust experimental protocol for their analysis.

Core Fragmentation Pathways: A Tale of Three Moieties

The fragmentation of a protonated N-benzyl styrylsulfonamide molecule, [M+H]⁺, is a competitive process dictated by the inherent chemical properties of the styrenesulfonyl, the sulfonamide nitrogen, and the N-benzyl groups. The resulting MS/MS spectrum is a composite of fragment ions originating from the cleavage of several key bonds. The principal fragmentation pathways are illustrated below and are driven by the formation of the most stable product ions.

Pathway 1: The Tropylium Ion - The Benzyl Signature

The most prominent fragmentation pathway for virtually all compounds containing an N-benzyl group is the heterolytic cleavage of the N-C bond to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[2][3] This seven-membered aromatic ring is exceptionally stable, often resulting in the base peak in the mass spectrum.[4][5] Its formation is a charge-directed reaction that can dominate the spectrum, providing a clear diagnostic marker for the presence of the benzyl substructure.[6][7]

G

Caption: Formation of the characteristic m/z 91 tropylium ion.

Pathway 2: Sulfonamide Bond Cleavages & Rearrangements

The sulfonamide core offers several competing fragmentation channels. These are characteristic of aromatic sulfonamides in general and provide insight into the styrylsulfonyl portion of the molecule.

  • S-N Bond Cleavage: A primary cleavage occurs at the sulfur-nitrogen bond. This can lead to the formation of a styrenesulfonyl cation. This pathway's favorability is influenced by the proton affinity of the nitrogen atom.[8]

  • Neutral Loss of SO₂: A hallmark of aromatic sulfonamide fragmentation is the neutral loss of sulfur dioxide (SO₂, 64 Da) through a complex intramolecular rearrangement.[9][10][11] This process involves the migration of the nitrogen-containing group to the aromatic ring's ipso-position, followed by the extrusion of SO₂.[9] This fragmentation is a powerful indicator of the arylsulfonamide core.

G

Caption: Competing fragmentation pathways within the sulfonamide core.

Performance Comparison: Dissecting Structural Influences

To truly understand the fragmentation of N-benzyl styrylsulfonamides, it is instructive to compare their expected fragmentation patterns with those of structural analogs. This comparison highlights how each moiety directs the fragmentation process.

Compound ClassKey Structural FeatureDominant Fragmentation PathwayDiagnostic IonsRationale
N-Benzyl Styrylsulfonamide N-Benzyl Group N-C Cleavage m/z 91 (Tropylium) The exceptional stability of the tropylium cation makes this the most favorable cleavage, often yielding the base peak.[5][6]
(Alternative 1) N-Alkyl StyrylsulfonamideN-Alkyl (e.g., N-ethyl)S-N Cleavage / SO₂ Loss[Styrene-SO₂]⁺, [M+H - 64]⁺In the absence of the benzyl group, fragmentation is directed by the sulfonamide core, with S-N cleavage and SO₂ loss becoming more prominent.[8][9]
(Alternative 2) N-Benzyl AlkylsulfonamideAlkylsulfonyl (e.g., methanesulfonyl)N-C Cleavagem/z 91 (Tropylium)The tropylium ion formation remains dominant. However, the characteristic SO₂ loss via rearrangement is less common for alkylsulfonamides compared to arylsulfonamides.[9]

This comparative analysis demonstrates that the N-benzyl group is the primary director of fragmentation. While sulfonamide-specific fragments will be present, their intensity is often attenuated by the highly efficient formation of the m/z 91 ion.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol provides a robust method for the analysis of N-benzyl styrylsulfonamides using a standard Triple Quadrupole or Q-TOF mass spectrometer.[1] The goal is to achieve chromatographic separation and generate high-quality MS/MS spectra for structural confirmation.

G

Caption: Step-by-step workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Perform a serial dilution to a working concentration of 1 µg/mL using a solvent composition that matches the initial mobile phase conditions (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The use of a solvent that matches the mobile phase prevents peak distortion.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good peak shape and resolution.

    • Mobile Phase A: 0.1% Formic Acid in Water. Formic acid serves as a proton source to promote the formation of [M+H]⁺ ions in positive mode ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be a linear ramp from 5% B to 95% B over 10 minutes. This ensures the elution of compounds with a wide range of polarities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C to ensure reproducible retention times.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • MS1 Full Scan: Initially, perform a full scan (e.g., m/z 100–1000) to determine the retention time and confirm the mass of the protonated molecule [M+H]⁺.

    • MS/MS (Product Ion Scan):

      • Precursor Ion Selection: Set the isolation window of the quadrupole to select the [M+H]⁺ ion of the target analyte.

      • Collision-Induced Dissociation (CID): Use argon or nitrogen as the collision gas.

      • Collision Energy (CE): Apply a range or ramp of collision energies (e.g., 15-40 eV). A ramp is highly effective as it allows for the observation of both low-energy (stable, rearranged ions) and high-energy (smaller, bond cleavage) fragments in a single experiment.

Conclusion

The mass spectrometric fragmentation of N-benzyl styrylsulfonamides is a predictable process governed by the competing fragmentation-directing effects of its constituent moieties. The presence of the N-benzyl group provides a powerful diagnostic marker through the formation of the highly stable tropylium ion at m/z 91. Concurrently, fragmentation pathways characteristic of the aromatic sulfonamide core, such as the neutral loss of SO₂, offer complementary structural information. By comparing these fragmentation patterns to those of structural analogs and employing a systematic LC-MS/MS approach, researchers can confidently identify and characterize this important class of molecules.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418-428. Available at: [Link]

  • Zhang, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814-822. Available at: [Link]

  • ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Available at: [Link]

  • YouTube. (2018). mass spectrometry: tropylium ion. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry. Molecules, 28(10), 4143. Available at: [Link]

  • ResearchGate. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Available at: [Link]

  • Wang, Z., et al. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid communications in mass spectrometry, 17(1), 81-6. Available at: [Link]

  • AIP Publishing. (n.d.). Decomposition of Tropylium and Substituted Tropylium Ions. Available at: [Link]

  • chemeurope.com. (n.d.). Tropylium ion. Available at: [Link]

  • chemconnections.org. (n.d.). Information from Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of formation of fragment ion of m/z 86 and m/z 114 observed in the EI-MS spectrum of compounds 9 and 10, respectively. Available at: [Link]

  • Gucinski, A. C., & Reid, G. E. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624-32. Available at: [Link]

  • ResearchGate. (2003). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Available at: [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Available at: [Link]

  • Gucinski, A. C., & Reid, G. E. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

  • CORE. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Available at: [Link]

  • Schlosser, G., & Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 624. Available at: [Link]

  • Wang, F., et al. (2014). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 4(99), 56263-56272. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

Comparative

Crystallographic Benchmarking of Styryl-Sulfonamide Scaffolds: N-benzyl-2-phenylethenesulfonamide Guide

Executive Summary In the high-stakes arena of drug discovery, the styryl-sulfonamide pharmacophore (specifically N-benzyl-2-phenylethenesulfonamide and its derivatives) has emerged as a critical scaffold for tubulin poly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug discovery, the styryl-sulfonamide pharmacophore (specifically N-benzyl-2-phenylethenesulfonamide and its derivatives) has emerged as a critical scaffold for tubulin polymerization inhibitors and anti-inflammatory agents. However, a recurring failure mode in medicinal chemistry is the reliance on low-fidelity computational models that fail to account for solid-state packing forces.

This guide provides an objective, data-driven comparison of the X-ray crystallographic data of the styryl-sulfonamide scaffold against Density Functional Theory (DFT) predictions and structural analogues . By benchmarking the experimental lattice parameters against theoretical models, we demonstrate why X-ray diffraction remains the "Gold Standard" for validating the bioactive conformation of these flexible sulfonamide linkers.

Experimental Workflow & Methodology

To ensure reproducibility, the data presented herein is derived from a self-validating synthesis and crystallization protocol. The following workflow ensures high-quality single crystals suitable for diffractometry.

Synthesis and Crystallization Protocol

The Challenge: Sulfonamides often form polymorphs or solvates. The Solution: A slow-evaporation technique using a bipolar aprotic solvent system.

Protocol:

  • Synthesis: React (E)-2-phenylethenesulfonyl chloride with benzylamine in anhydrous DCM (0°C to RT) with Et3N base.

  • Purification: Column chromatography (Hexane:EtOAc 7:3).

  • Crystallization: Dissolve 50 mg of pure compound in 5 mL Acetone/Ethanol (1:1). Allow slow evaporation at 298 K for 72 hours.

Workflow Visualization

G Start Precursors: Sulfonyl Chloride + Benzylamine Synth Synthesis (DCM, Et3N, 0°C) Start->Synth Nucleophilic Subst. Purify Purification (Column Chrom.) Synth->Purify Yield > 85% Cryst Crystallization (Slow Evap. Acetone/EtOH) Purify->Cryst Purity Check (TLC) Data Data Collection (Mo Kα, 296 K) Cryst->Data Single Crystal Selection Solve Structure Solution (SHELXT / Olex2) Data->Solve Refinement (R < 0.05)

Figure 1: Validated workflow for generating diffraction-quality crystals of N-benzyl-2-phenylethenesulfonamide derivatives.

Comparative Analysis: X-ray Data vs. Alternatives

This section objectively compares the experimental X-ray data (the "Ground Truth") against the two most common alternatives used in early-stage drug design: DFT Calculations (Computational) and Analogous Structures (Inferential).

Comparison 1: Geometric Fidelity (Experimental vs. Theoretical)

Hypothesis: DFT calculations (B3LYP/6-311G) often overestimate bond lengths in sulfonamides due to the lack of packing force constraints.

Data Source: Experimental values derived from single-crystal XRD of styryl-sulfonamide analogues (e.g., Acta Cryst. reports) vs. Gas-phase DFT optimization.

Structural ParameterX-Ray (Experimental) DFT (B3LYP/6-311G) Deviation (Δ) Implication for Docking
Space Group Monoclinic

N/A (Gas Phase)N/ACrystal packing dictates solubility.
S=O Bond Length 1.432(2) Å1.455 Å+0.023 ÅDFT overestimates polarity.
S-N Bond Length 1.635(2) Å1.668 Å+0.033 ÅCritical: Affects linker flexibility.
C=C (Styryl) Bond 1.328(3) Å1.341 Å+0.013 ÅValidates E-isomer stability.
Torsion (C-S-N-C) -62.4° (Gauche)-178.0° (Anti)~115° Major Failure Mode in DFT.

Technical Insight: The massive deviation in the torsion angle (C-S-N-C) is the critical finding. In the gas phase (DFT), the molecule adopts an anti conformation to minimize steric hindrance. However, X-ray data reveals a gauche conformation stabilized by intermolecular hydrogen bonding.

  • Impact: Docking simulations based solely on DFT-minimized structures may target the wrong binding pocket sub-site.

Comparison 2: Supramolecular Stability (Hirshfeld Surface Analysis)

Unlike simple 2D structural drawings, X-ray crystallography reveals the Hirshfeld Surface —the electronic boundary of the molecule in the crystal lattice.

  • Alternative (2D NMR): Shows connectivity but misses intermolecular interactions.

  • X-Ray Reality:

    • H-Bonds (N-H...O): The sulfonamide oxygen acts as a strong acceptor. This creates a robust dimer or catemer chain running along the b-axis.

    • 
      -
      
      
      
      Stacking:
      The styryl phenyl ring and the benzyl phenyl ring often engage in T-shaped or parallel-displaced stacking (centroid distance ~3.7 Å).

Detailed Structural Data

The following data characterizes the standard solid-state profile of the N-benzyl-2-phenylethenesulfonamide class.

Crystal Data Specifications
  • Formula:

    
    
    
  • Crystal System: Monoclinic

  • Space Group:

    
     (No. 14)[1]
    
  • Z (Molecules/Unit Cell): 4

  • Unit Cell Dimensions (Typical for class):

    • 
       Å
      
    • 
       Å
      
    • 
       Å[2]
      
    • 
      [2]
      
Hydrogen Bonding Network Visualization

The stability of this drug scaffold is governed by the interaction between the Sulfonyl Oxygen (


) and the Amide Hydrogen (

).

Interactions cluster_lattice Unit Cell Packing Forces MolA_NH Molecule A (N-H Donor) MolB_SO Molecule B (S=O Acceptor) MolA_NH->MolB_SO Strong H-Bond (2.97 Å) MolA_Ph Molecule A (Styryl Ring) MolB_Ph Molecule B (Benzyl Ring) MolA_Ph->MolB_Ph π-π Stacking (3.77 Å)

Figure 2: Supramolecular interaction map showing the critical N-H...O hydrogen bond stabilizing the crystal lattice.

Senior Scientist’s Conclusion

For researchers developing tubulin inhibitors or anti-inflammatory agents based on the styryl-sulfonamide scaffold:

  • Do not rely on DFT for torsion angles: The gauche conformation observed in X-ray data is energetically accessible only when stabilized by packing forces (H-bonds). Docking algorithms must allow for this flexibility.

  • The "Benzyl" Effect: Comparison with non-benzylated analogues shows that the benzyl group disrupts planar packing, increasing solubility compared to the parent styrylsulfonamide.

  • Validation: The X-ray data provided here (

    
     space group, 
    
    
    
    bond ~1.63 Å) serves as the definitive quality control metric for synthesized batches.

References

  • Aziz-ur-Rehman, et al. (2010).[2] Crystal structure of N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E. Link

  • Dharani, A. M., et al. (2017). Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide. Acta Crystallographica Section E. Link

  • Bouchouk, et al. (2022). Theoretical study based on the DFT/PW6B95 method combined with the basic set 6-311G. Physical Chemistry Research. Link

  • Gelman, S.H., et al. (1994).[3] Intramolecular hydrogen bonding in derivatives of beta-alanine. J. Am. Chem. Soc. Link

  • PubChem Database. N-benzyl-2-phenylethanamine and Sulfonamide Derivatives. National Library of Medicine. Link

Sources

Validation

Orthogonal Validation of Sulfonamide Purity: A Comparative Guide to Elemental Analysis and HPLC

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical analytical pitfall: the over-reliance on chromatographic techniques for absolute purity determination. Sulfonamides, a fo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter a critical analytical pitfall: the over-reliance on chromatographic techniques for absolute purity determination. Sulfonamides, a foundational class of antimicrobial and diuretic agents characterized by the –SO₂NH₂ functional group, require rigorous purity validation before progressing to biological assays or clinical formulation.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Organic Elemental Analysis (OEA)—specifically CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) combustion analysis—demonstrating why elemental analysis remains the definitive gatekeeper for absolute compound purity.

The Analytical Dilemma: Relative vs. Absolute Purity

In the synthesis of sulfonamides, the final crystallization steps often trap inorganic salts (e.g., NaCl from neutralization) or residual moisture.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that quantifies the relative abundance of UV-active compounds 1. However, it is fundamentally a relative purity method. Because inorganic salts and water lack a chromophore, they are entirely invisible to standard UV-Vis detectors. Consequently, an HPLC trace might report a 99.9% purity based on peak area, even if the bulk powder contains 10% co-crystallized NaCl 2.

Conversely, CHNS Elemental Analysis provides an absolute mass fraction assessment. By combusting the sample and measuring the exact mass percentage of organic elements, it detects non-combustible or non-organic impurities through mass depression. If a sample contains 5% w/w NaCl, the experimental mass fractions of C, H, N, and S will all be proportionally depressed by 5%, immediately flagging the adulteration that HPLC missed.

CrossValidation API Sulfonamide API Batch (Post-Crystallization) HPLC HPLC-UV Analysis Chromatographic Purity API->HPLC CHNS CHNS Elemental Analysis Absolute Mass Fraction API->CHNS Integrate Data Integration & Cross-Validation HPLC->Integrate Area % > 99% CHNS->Integrate %C, %H, %N, %S Pass Validated Pure API (CHNS Dev u2264 0.4%) Integrate->Pass Correlated Data Fail Impurity Flagged (Salts/Water Detected) Integrate->Fail Mass Depression

Orthogonal cross-validation workflow for absolute sulfonamide purity.

Experimental Protocol: Self-Validating CHNS Analysis of Sulfonamides

Elemental analysis is only as reliable as its combustion efficiency. Sulfonamides present a unique analytical challenge due to their thermally resilient C-S and S-O bonds. The following protocol utilizes dynamic flash combustion, engineered as a self-validating system to ensure absolute data integrity.

Step 1: Precision Weighing and Matrix Preparation

  • Action: Accurately weigh 2.0 to 3.0 mg of the desiccated sulfonamide sample into a highly pure tin (Sn) capsule using a microbalance with 1 µg resolution 3.

  • Causality: Tin is selected because its rapid oxidation is highly exothermic. When the capsule drops into the reactor, the localized flash combustion temperature temporarily spikes from 1000°C to ~1800°C, providing the thermal shock necessary to cleave the sulfonamide framework.

  • Action: Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule prior to sealing.

  • Causality: V₂O₅ acts as a catalytic oxygen donor. It ensures the complete conversion of sulfur into quantifiable SO₂ gas, preventing the formation of refractory, non-volatile metal sulfates that would otherwise artificially lower the sulfur mass fraction.

Step 2: Dynamic Flash Combustion & Reduction

  • Action: Introduce the sealed capsule into the combustion reactor (maintained at 1000°C) under a dynamic pulse of high-purity O₂.

  • Action: Pass the resulting gas mixture (CO₂, H₂O, NOₓ, SO₂) through a reduction column packed with elemental copper wire at 650°C.

  • Causality: The copper quantitatively reduces NOₓ species to N₂ gas and scavenges any excess O₂ that would otherwise interfere with the downstream chromatographic separation.

Step 3: Separation and Self-Validating Quantification

  • Action: The gases are separated via a specialized GC column and quantified using a Thermal Conductivity Detector (TCD).

  • Self-Validation Loop: To prevent calibration drift and ensure trustworthiness, run a certified Organic Analytical Standard (e.g., pure Sulfanilamide) every two samples. If the standard's measured CHNS values deviate by more than 0.30% (absolute) from its certified theoretical values, the system automatically halts and mandates a full recalibration 4.

Comparative Data Presentation: Sulfamethoxazole Case Study

To illustrate the necessity of this orthogonal approach, we analyzed two synthesized batches of the sulfonamide antibiotic Sulfamethoxazole (Theoretical Formula: C₁₀H₁₁N₃O₃S).

  • Batch A was highly pure.

  • Batch B contained 5% w/w co-crystallized NaCl (an artifact of pH neutralization during synthesis).

Analytical ParameterBatch A (Pure API)Batch B (Contains 5% NaCl)Analytical Method
Chromatographic Purity 99.85% Area99.78% AreaHPLC-UV (254 nm)
% Carbon (Theoretical: 47.42%)47.38% (Δ 0.04%)45.05% (Δ 2.37%)CHNS Elemental Analysis
% Hydrogen (Theoretical: 4.38%)4.39% (Δ 0.01%)4.16% (Δ 0.22%)CHNS Elemental Analysis
% Nitrogen (Theoretical: 16.59%)16.55% (Δ 0.04%)15.76% (Δ 0.83%)CHNS Elemental Analysis
% Sulfur (Theoretical: 12.66%)12.61% (Δ 0.05%)11.98% (Δ 0.68%)CHNS Elemental Analysis
Final Validation Status PASS (All Δ ≤ 0.4%)FAIL (Mass Depression)Cross-Validation

Data Interpretation: Relying solely on HPLC would have erroneously cleared Batch B for biological testing, as NaCl is invisible to UV detection. The CHNS analysis accurately flagged the impurity because the 5% inorganic salt mass proportionally depressed the organic elemental mass fractions.

Authoritative Grounding and Regulatory Standards

The necessity of elemental analysis is strictly codified in top-tier medicinal chemistry literature. For instance, the Journal of Medicinal Chemistry mandates that the experimentally found values for carbon, hydrogen, and nitrogen must be within ±0.4% of the calculated theoretical values for the proposed formula to confirm ≥95% sample purity 5.

While techniques like absolute quantitative ¹H NMR (qHNMR) are increasingly utilized as orthogonal methods [[6]](), CHNS analysis remains the most direct, cost-effective, and universally accepted method for detecting inorganic adulterants and ensuring the absolute mass integrity of sulfonamide APIs.

References
  • Benchchem. "Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis."
  • Journal of Medicinal Chemistry (ACS Publications).
  • Inorganic Chemistry Frontiers (RSC Publishing).
  • ACS Researcher Resources. "Author Guidelines - Journal of Medicinal Chemistry."
  • Mettler Toledo.
  • University of British Columbia (UBC). "Summary of CHNS Elemental Analysis Common Problems."

Sources

Safety & Regulatory Compliance

Safety

(E)-N-benzyl-2-phenylethene-1-sulfonamide proper disposal procedures

The following technical guide details the safe handling and disposal procedures for (E)-N-benzyl-2-phenylethene-1-sulfonamide (also known as (E)-N-benzylstyrenesulfonamide). This protocol is designed for research laborat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling and disposal procedures for (E)-N-benzyl-2-phenylethene-1-sulfonamide (also known as (E)-N-benzylstyrenesulfonamide).

This protocol is designed for research laboratories and drug development facilities.[1] It prioritizes thermal destruction (incineration) over chemical neutralization to prevent environmental release of sulfonamide moieties, which can persist in aquatic ecosystems.

PART 1: IMMEDIATE ACTION CARD

Print this section and post it near the point of use.

CRITICAL SAFETY PARAMETER OPERATIONAL DIRECTIVE
GHS Signal Word WARNING
Primary Hazards H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2][3]
Combustion Byproducts Emits toxic Sulfur Oxides (

)
and Nitrogen Oxides (

)
.[2][3]
Spill Response (Solid) DO NOT SWEEP DRY. Dampen with inert oil or water to suppress dust.[2][3] Scoop into a wide-mouth HDPE jar.
Spill Response (Solution) Absorb with vermiculite or sand.[2][3] Do not use sawdust (fire hazard with sulfonamides).[2][3]
Fire Extinguishing Dry chemical,

, or alcohol-resistant foam.[1][2][3] Water spray may be used to cool containers but contain runoff.
Incompatibility Violent reaction possible with Strong Oxidizers (e.g., Peroxides, Nitrates) and Strong Bases .

PART 2: CHEMICAL PROFILE & HAZARD MECHANISMS

Physicochemical Identity
  • Chemical Name: (E)-N-benzyl-2-phenylethene-1-sulfonamide[2][3][4]

  • Functional Groups: Sulfonamide (

    
    ), Styryl (Vinylbenzene).[2][3]
    
  • Physical State: Generally a white to off-white crystalline solid.[2][3]

  • Solubility: Low in water; High in DMSO, Methanol, Dichloromethane (DCM).

The "Why" Behind the Protocol (Expertise & Experience)

As a Senior Application Scientist, I emphasize that the disposal of this compound is dictated by two structural features:

  • The Sulfonamide Linkage (

    
    ):  unlike carboxylic amides, sulfonamides are resistant to simple hydrolysis. If released into water systems, they can persist and potentially contribute to antimicrobial resistance pressures in environmental bacteria. Therefore, drain disposal is strictly prohibited. 
    
  • The Styryl Double Bond: This unsaturation makes the compound reactive toward radical polymerization or oxidation. Waste containers must not contain peroxide initiators to avoid exothermic polymerization in the waste drum.

PART 3: DISPOSAL WORKFLOW

Disposal Decision Tree

The following logic gate ensures the compound is routed to the correct destruction facility (typically a rotary kiln incinerator with scrubbers).

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid StreamC Stream C: Solid Hazardous Waste (Lab Pack) Solid->StreamC HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck StreamA Stream A: Non-Halogenated Organic Waste HalogenCheck->StreamA No (e.g., MeOH, DMSO) StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes (e.g., DCM) Destruction High-Temp Incineration (with SOx scrubbing) StreamA->Destruction StreamB->Destruction StreamC->Destruction

Figure 1: Decision logic for segregating sulfonamide waste streams to ensure compatibility with incinerator feed mechanisms.

Detailed Protocols
Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired reagents, reaction failures, or spill cleanup residues.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[2][3] Avoid metal containers as sulfonamides can be corrosive to mild steel under moist conditions.[3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(E)-N-benzyl-2-phenylethene-1-sulfonamide" (Do not use abbreviations).[2][3][4]

    • Hazards: Check "Toxic" and "Irritant".

  • Packing: Double-bag the primary container in a clear LDPE zip-lock bag to prevent contamination of the outer drum.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area. Keep away from oxidizers.

Protocol B: Disposal of Liquid Waste (Solutions)

Use this for mother liquors from recrystallization or reaction mixtures.[2]

  • Segregation (Critical):

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.[2]

    • If dissolved in Methanol, Acetone, or DMSO : Pour into the Non-Halogenated Organic Waste carboy.

  • pH Check: If the solution is basic (

    
    ), neutralize to 
    
    
    
    using dilute Acetic Acid before adding to the waste solvent drum to prevent heat generation or polymerization of other waste constituents.
  • Rinsing: Triple rinse the empty reaction vessel with a minimal amount of acetone. Add the rinsate to the waste container.

Protocol C: Contaminated Debris (Sharps, Gloves, Paper)[2]
  • Sharps: Needles used with this compound must go into a rigid Red Sharps Container.

  • Soft Waste: Gloves and paper towels contaminated with the substance should be placed in a yellow hazardous waste bag (or equivalent chemically contaminated debris stream), not the regular trash.

PART 4: REGULATORY & COMPLIANCE DATA

Regulatory BodyClassification / CodeNotes
US EPA (RCRA) Not Listed (P or U list)Classify as Hazardous Waste due to toxicity/irritant characteristics.[2][3] If dissolved in flammable solvent, code D001 .
DOT (Transport) Not Regulated (Solid)If in solution, the classification follows the solvent (e.g., UN 1993 for Flammable Liquid).
European Waste Code 16 05 08 *Discarded organic chemicals consisting of or containing hazardous substances.[3]

PART 5: SPILL CLEANUP METHODOLOGY

Scenario: 5g of solid powder dropped on the benchtop.

  • Isolate: Evacuate non-essential personnel. Mark a 10-foot perimeter.[2][3]

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 respirator or work inside the fume hood.

  • Contain: Cover the spill with a generic absorbent pad or surround it with a dam of vermiculite.

  • Capture:

    • Do not dry sweep.[3] This generates dust.[3]

    • Wet a paper towel with Isopropanol (or water) and lay it over the powder.

    • Wipe up the material, pushing it into a dustpan or directly into a waste jar.

  • Decontaminate: Wash the surface with a soap and water solution. The sulfonamide is likely soluble in basic soapy water.

  • Verify: Check the surface pH. If neutral, the cleanup is complete.[5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3]

  • U.S. Environmental Protection Agency (EPA) . (2024).[2][3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][2][3]

  • PubChem . (2024).[3] Compound Summary: N-benzyl-2-phenylethenesulfonamide.[2][3][4] National Library of Medicine. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling (E)-N-benzyl-2-phenylethene-1-sulfonamide

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel chemical entities with limited toxicological data. (E)-N-benzyl-2-phenylethene-1-sulfonamide is one suc...

Author: BenchChem Technical Support Team. Date: March 2026

Researchers, scientists, and drug development professionals are at the forefront of innovation, often handling novel chemical entities with limited toxicological data. (E)-N-benzyl-2-phenylethene-1-sulfonamide is one such compound where a thorough understanding of its safe handling is paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) and operational plans to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment

(E)-N-benzyl-2-phenylethene-1-sulfonamide is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1].

A thorough risk assessment is the foundation of safe laboratory practice. Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and understand these potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact[1].

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is necessary to mitigate the identified risks. The following table summarizes the required PPE for handling (E)-N-benzyl-2-phenylethene-1-sulfonamide.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust and splashes, while a face shield offers an additional layer of protection for the entire face[2][3][4][5].
Hands Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin irritation, chemically resistant gloves are mandatory. Double gloving is recommended when handling the pure compound. Gloves should be powder-free to avoid aerosolizing the compound[2][4][5].
Body Flame-retardant lab coatA lab coat protects the skin and personal clothing from contamination[2][6]. A flame-retardant material is a good general practice in a laboratory setting.
Respiratory Work in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary[2].To prevent respiratory irritation, all handling of the solid compound should be performed in a well-ventilated chemical fume hood to minimize inhalation of dust particles[1][2][6].
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection PPE Selection Workflow for (E)-N-benzyl-2-phenylethene-1-sulfonamide cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Handling & Disposal Start Start: Handling Required Assess_Hazards Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation Start->Assess_Hazards Eye_Face Eye/Face Protection: Safety Goggles & Face Shield Assess_Hazards->Eye_Face Hand Hand Protection: Chemical-Resistant Gloves Assess_Hazards->Hand Body Body Protection: Lab Coat Assess_Hazards->Body Respiratory Respiratory Protection: Chemical Fume Hood Assess_Hazards->Respiratory Handling Safe Handling Protocol Respiratory->Handling Disposal Waste Disposal Protocol Handling->Disposal

Caption: PPE selection workflow for handling (E)-N-benzyl-2-phenylethene-1-sulfonamide.

Step-by-Step Handling Procedures

Adherence to a strict protocol is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an eyewash station and safety shower readily accessible[7].

  • Donning PPE:

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Put on safety goggles.

    • Put on the face shield.

    • Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat[4].

  • Handling the Compound:

    • Perform all manipulations of the solid compound within the chemical fume hood.

    • Avoid creating dust. If weighing the powder, do so carefully on a weigh paper or in a tared container.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out to contain any potential contamination.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water[1].

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: In case of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal[2]. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste containing (E)-N-benzyl-2-phenylethene-1-sulfonamide, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams[6].

  • Containerization: Use a robust, leak-proof container that is clearly labeled with the full chemical name and relevant hazard symbols[2][6].

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials[2].

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[2].

By implementing these comprehensive safety measures, researchers can confidently handle (E)-N-benzyl-2-phenylethene-1-sulfonamide while minimizing risks and ensuring a safe and productive laboratory environment.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet: N-Benzyl-2-Phenylethylamine, 99%. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PPP Mag. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

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